Tetraammonium hexacyanoferrate
Description
Historical Context and Evolution of Scientific Understanding Pertaining to Hexacyanoferrates
The field of hexacyanoferrate chemistry traces its origins to the early 18th century with the serendipitous discovery of the first modern synthetic pigment, Prussian blue. jacksonsart.comwikipedia.orgresearchgate.net The discovery was made in Berlin around 1706 by a paint maker named Johann Jacob Diesbach. wikipedia.orgchemistryviews.orgresearchgate.net The prevailing account, published by Georg Ernst Stahl in 1731, suggests the pigment was created accidentally when Diesbach used potash that had been contaminated with animal blood, supplied by the alchemist Johann Konrad Dippel, in an attempt to produce a red lake pigment. jacksonsart.comwikipedia.org The reaction between the iron sulfate (B86663), the contaminated potash, and the animal-derived material unexpectedly yielded a vibrant and stable blue compound. jacksonsart.comwikipedia.org
Initially named "Berlin Blue" or "Preußisch blau," the pigment's formulation was a closely guarded secret by its creators, who saw its commercial potential as a less expensive alternative to the prized ultramarine. jacksonsart.comchemistryviews.orgillinois.edu This secrecy was broken in 1724 when the recipe was published in England by John Woodward, which led to the widespread production and scientific investigation of the material across Europe. wikipedia.orgchemistryviews.org
The scientific understanding of these compounds evolved significantly over the following centuries. In 1752, the French chemist Pierre Joseph Macquer reported the preparation of potassium hexacyanoferrate(III) by reacting Prussian blue with potassium hydroxide. atamanchemicals.comwikipedia.org This marked a crucial step in isolating and understanding the constituent parts of the pigment. The synthesis of potassium hexacyanoferrate(II) followed, initially produced from nitrogenous organic materials like dried blood and iron filings. wikipedia.org
These early studies laid the groundwork for the development of coordination chemistry. The fundamental structure of hexacyanoferrates centers on the iron-cyanide complex, either [Fe(CN)₆]³⁻ (ferricyanide) or [Fe(CN)₆]⁴⁻ (ferrocyanide). wikipedia.org In this complex, a central iron atom is octahedrally coordinated to six cyanide ligands. wikipedia.org The strong bond between the iron and the cyanide ions accounts for the stability of the complex. wikipedia.orgsciencemadness.org The evolution of scientific thought progressed from viewing these materials as simple salts to recognizing them as complex coordination compounds with a distinct three-dimensional framework structure. researchgate.net This modern understanding has enabled the targeted synthesis of a vast array of hexacyanoferrate-based materials with tailored properties. acs.orgrsc.org
| Year | Key Event | Significance |
| c. 1706 | Discovery of Prussian blue by Diesbach and Dippel in Berlin. wikipedia.orgresearchgate.netillinois.edu | First modern synthetic pigment, marking the beginning of hexacyanoferrate chemistry. jacksonsart.comwikipedia.org |
| 1710 | First publication mentioning Prussian blue in Miscellanea Berolinensia. illinois.edu | Initial scientific documentation and advertisement of the new pigment. illinois.edu |
| 1724 | John Woodward publishes the synthesis method for Prussian blue. wikipedia.org | Ended the production monopoly and spurred international research into the new class of compounds. chemistryviews.org |
| 1752 | Pierre Joseph Macquer prepares potassium hexacyanoferrate(III). atamanchemicals.comwikipedia.org | Demonstrated the ability to chemically derive new compounds from Prussian blue, advancing the understanding of its composition. atamanchemicals.com |
| 1822 | Leopold Gmelin discovers potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). atamanchemicals.com | Further expanded the family of known hexacyanoferrate salts. atamanchemicals.com |
Scope and Significance of Tetraammonium Hexacyanoferrate in Modern Chemical Research
This compound, with the chemical formula (NH₄)₄[Fe(CN)₆], is a specific salt of ferrocyanide that holds particular significance in contemporary chemical research. sciencemadness.orgwikipedia.org It serves as a valuable precursor and building block in the synthesis of advanced materials, leveraging the fundamental structure of the hexacyanoferrate(II) anion. sciencemadness.org
The synthesis of this compound can be achieved through several routes. One common laboratory method involves the neutralization of ferrocyanic acid (H₄[Fe(CN)₆]) with an aqueous solution of ammonia (B1221849). sciencemadness.orgwikipedia.org An alternative method is the reaction of potassium ferrocyanide with ammonium (B1175870) perchlorate (B79767), which precipitates the less soluble potassium perchlorate, leaving the desired ammonium salt in solution. sciencemadness.org
In modern research, this compound is primarily utilized for its role as a source of the [Fe(CN)₆]⁴⁻ anion in the controlled synthesis of other hexacyanoferrate-based materials. For example, its controlled thermal decomposition above 220 °C is a method for producing Prussian blue nanoparticles. sciencemadness.org This application is significant in the field of nanotechnology, where the properties of materials are highly dependent on particle size.
Furthermore, the general class of metal hexacyanoferrates, for which this compound is a key precursor, is the subject of intense research for a wide range of applications. These materials possess unique properties, including open framework structures, redox activity, and ion-exchange capabilities, making them suitable for energy storage devices, electrochromic smart windows, and catalysis. researchgate.netrsc.orgresearchgate.net Research has demonstrated that by pairing the hexacyanoferrate anion with various cations, such as the tetra-n-butylammonium (TBA⁺) ion, its electrochemical properties can be precisely tuned for specific applications, such as creating an anolyte for nonaqueous redox flow batteries. csic.es The use of this compound allows for the creation of new materials where the ammonium ion can be readily exchanged, providing a versatile platform for synthesizing novel compounds with desired functionalities for environmental remediation and advanced electrochemical systems. researchgate.netnih.gov
| Property | Data |
| Chemical Formula | (NH₄)₄[Fe(CN)₆] sciencemadness.org or C₆H₁₆FeN₁₀ wikipedia.org |
| Molar Mass | 284.10 g/mol (anhydrous) sciencemadness.org |
| Appearance | Greenish-yellow or lemon-yellow crystals. sciencemadness.orgkodia.com.cn |
| Solubility | Soluble in water, insoluble in ethanol (B145695). wikipedia.org |
| Synonyms | Ammonium ferrocyanide, Tetraammonium hexacyanidoferrate. wikipedia.orgnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
tetraazanium;iron(2+);hexacyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQVPEBHZMCRMC-UHFFFAOYSA-R | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16FeN10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051725 | |
| Record name | Tetraammonium hexacyanoferrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; Turns blue in air; [HSDB] Light green powder; [MSDSonline] | |
| Record name | Ammonium ferrocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3657 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Freely sol in water; practically insol in alcohol /Trihydrate/ | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 90 | |
| Record name | AMMONIUM FERROCYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals, TURNS BLUE IN AIR | |
CAS No. |
14481-29-9 | |
| Record name | Tetraammonium hexacyanoferrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMMONIUM FERROCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHD63ZGL2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM FERROCYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthesis Methodologies for Tetraammonium Hexacyanoferrate and Analogues
Controlled Precipitation Techniques
Controlled precipitation is a cornerstone of synthesizing tetraammonium hexacyanoferrate with desired properties. This approach involves the careful manipulation of reaction conditions to influence the nucleation and growth of crystals from a solution. By managing parameters such as precursor concentration, pH, temperature, and mixing speed, the morphology and size of the resulting particles can be precisely tailored.
Neutralization Reactions
One of the most direct routes to synthesize this compound is through the neutralization of ferrocyanic acid (H₄[Fe(CN)₆]) with an aqueous solution of ammonia (B1221849) (NH₃) wikipedia.org. This acid-base reaction yields the tetraammonium salt and water, as depicted in the following equation:
H₄[Fe(CN)₆] + 4NH₃ → (NH₄)₄[Fe(CN)₆]
The primary advantage of this method is the potential for high purity, as it avoids the introduction of other metal cations, such as potassium or sodium, which are common in other precipitation methods. The reaction is typically carried out in an aqueous medium, and the product can be isolated by subsequent precipitation, often facilitated by the addition of a less polar solvent like ethanol (B145695), in which the salt is insoluble.
| Parameter | Condition | Observation |
| Reactants | Ferrocyanic acid, Aqueous Ammonia | Formation of soluble this compound |
| Solvent | Water | Facilitates the acid-base neutralization |
| Isolation | Addition of Ethanol | Precipitation of the product due to decreased solubility |
| Product Purity | High | Free from alkali metal impurities |
This table illustrates the typical conditions for the synthesis of this compound via a neutralization reaction.
Reactive Precipitation from Precursors
Reactive precipitation, also known as co-precipitation, is a widely employed technique for the synthesis of this compound and its analogues. This method involves mixing aqueous solutions of soluble precursors to induce the formation of the desired insoluble or sparingly soluble product. For this compound, this can be achieved by reacting a soluble hexacyanoferrate(II) salt, such as sodium hexacyanoferrate(II) (Na₄[Fe(CN)₆]), with an ammonium (B1175870) salt, like ammonium chloride (NH₄Cl).
While direct synthesis of pure this compound via this method can be challenging due to the solubility of the product, it is a common route for producing mixed-cation hexacyanoferrates. For instance, the synthesis of an ammonium-containing analogue, ammonium copper hexacyanoferrate, involves the co-precipitation of a copper salt, a hexacyanoferrate, and an ammonium salt seoultech.ac.krnih.gov. The general principle involves the displacement of cations from the hexacyanoferrate lattice by ammonium ions.
A study on the synthesis of copper hexacyanoferrate nanoparticles, an analogue, demonstrated a typical procedure where an aqueous solution of CuCl₂ was slowly added to a solution of K₃[Fe(CN)₆] containing KCl under stirring researchgate.net. To synthesize an ammonium-containing analogue, an ammonium salt would be included in the reaction mixture.
| Precursor 1 | Precursor 2 | Product Analogue |
| Copper(II) Chloride | Potassium Hexacyanoferrate(III) | Copper Hexacyanoferrate |
| Nickel(II) Sulfate (B86663) | Potassium Hexacyanoferrate(III) | Nickel Hexacyanoferrate |
| Zinc(II) Chloride | Potassium Hexacyanoferrate(III) | Zinc Hexacyanoferrate |
This interactive table provides examples of precursor combinations used in the reactive precipitation of metal hexacyanoferrate analogues.
Impact of Precursor Ratios and Mixing Strategies
The stoichiometry of the reactants, or the precursor ratio, plays a critical role in determining the composition and structure of the final product in reactive precipitation. In the synthesis of metal hexacyanoferrates, the ratio of the metal cation to the hexacyanoferrate anion can influence the formation of vacancies within the crystal lattice nih.gov. For instance, in the synthesis of zinc hexacyanoferrate, a metal-to-hexacyanoferrate ratio of 3:2 results in vacancies in the [Fe(CN)₆]³⁻ sites to maintain charge neutrality nih.gov. These vacancies are often occupied by water molecules.
The strategy employed for mixing the precursor solutions also has a profound impact on the resulting particle characteristics. Rapid mixing often leads to rapid nucleation and the formation of a large number of small particles, which may be amorphous or poorly crystalline. Conversely, slow, controlled addition of one precursor to the other can promote crystal growth over nucleation, resulting in larger, more well-defined crystals. A study on the synthesis of copper hexacyanoferrate highlighted the importance of synthesis conditions, including concentration ratios, on the resulting crystal structures and their properties spast.org.
| Precursor Ratio (Metal:Hexacyanoferrate) | Expected Impact on Analogue Structure | Reference |
| 1:1 | Fewer lattice vacancies | nih.gov |
| > 1:1 | Increased likelihood of lattice vacancies | nih.gov |
This table illustrates the influence of precursor ratios on the crystal structure of metal hexacyanoferrate analogues.
Templated and Additive-Mediated Synthesis
To exert even greater control over the nanostructure of this compound and its analogues, templated and additive-mediated synthesis approaches are employed. These methods utilize ancillary chemical agents, such as chelators and surfactants, to direct the formation and assembly of the desired material.
Chelation-Assisted Control of Nanostructure Formation
Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion. In the context of hexacyanoferrate synthesis, chelating agents can be used to control the concentration of free metal ions in the solution, thereby influencing the kinetics of nucleation and crystal growth. By slowing down the reaction rate, chelating agents can promote the formation of more crystalline and well-defined nanostructures.
For example, in the synthesis of iron hexacyanoferrate, a close analogue, ethylenediaminetetraacetic acid (EDTA) has been used as a chelating agent. The presence of EDTA was found to produce faceted particles, and by adjusting the synthesis pH, which affects the chelation strength of EDTA, it was possible to control the particle size and the number of vacancies in the crystal lattice.
| Chelating Agent | Metal Ion | Effect on Synthesis |
| EDTA | Fe²⁺/Fe³⁺ | Slower reaction kinetics, larger and more faceted particles |
| Citrate (B86180) | Co²⁺ | Controlled release of metal ions, leading to uniform particle growth |
This interactive table shows examples of chelating agents and their effects on the synthesis of metal hexacyanoferrate analogues.
Additive-Mediated Co-precipitation Approaches
Additives such as surfactants can be introduced during the co-precipitation process to influence the particle size, morphology, and stability of the resulting colloidal suspension. Surfactants are amphiphilic molecules that can adsorb onto the surface of newly formed particles, preventing their aggregation and controlling their growth.
In the synthesis of iron hexacyanoferrate, the influence of surfactants like sodium citrate and potassium bitartrate (B1229483) has been investigated researchgate.net. The study found that the presence of these surfactants affected the material characteristics and the electrochemical properties of the final product researchgate.net. The choice of surfactant and its concentration can be tailored to achieve specific particle sizes and shapes, from nanoparticles to more complex hierarchical structures.
| Additive (Surfactant) | Effect on Analogue Synthesis | Reference |
| Sodium Citrate | Influences material characteristics and electrochemical properties | researchgate.net |
| Potassium Bitartrate | Influences material characteristics and electrochemical properties | researchgate.net |
This table provides examples of additives used in the co-precipitation of iron hexacyanoferrate and their general effects.
Green Synthesis Approaches for Hexacyanoferrate-Based Materials
The shift towards environmentally sustainable chemical processes has driven the development of green synthesis methods for metal hexacyanoferrates (MHCFs). researchgate.net These approaches prioritize the use of non-toxic solvents, biodegradable materials, and energy-efficient conditions. A prominent strategy involves the use of natural plant extracts and surfactants, which can act as capping or stabilizing agents, controlling the size and morphology of the resulting nanoparticles. researchgate.netrsc.org
Research has demonstrated the use of various natural resources for the synthesis of different MHCFs. For instance, the extract of Azadirachta indica has been successfully employed in the synthesis of cadmium and manganese hexacyanoferrates in water. researchgate.net Similarly, Citrus aurantium (bitter orange) peel extract has been used for the green synthesis of a copper oxide@nickel hexacyanoferrate nanocomposite. researchgate.net Another notable example is the use of Sapindus mukorossi (soap nut), a natural surfactant, for the synthesis of iron hexacyanoferrate (FeHCF) and potassium zinc hexacyanoferrate (KZnHCF) nanoparticles in an aqueous medium. researchgate.netrsc.org These methods are not only eco-friendly but also offer a rapid and efficient route to produce nanomaterials with high stability and a large surface-to-volume ratio. researchgate.netresearchgate.net The resulting nanoparticles have shown significant potential in applications such as the photocatalytic degradation of organic pollutants. researchgate.netrsc.org
| Natural Agent | Synthesized Hexacyanoferrate | Key Research Findings |
| Azadirachta indica extract | Cadmium Hexacyanoferrate (CdHCF), Manganese Hexacyanoferrate (MnHCF) | Utilized for the removal of acid and xanthene dyes from water. researchgate.net |
| Citrus aurantium peel extract | CuO@Nickel Hexacyanoferrate (NiHCF) | Nanocomposite demonstrated 97% degradation of Bisphenol A (BPA) in sunlight. researchgate.net |
| Sapindus mukorossi (natural surfactant) | Iron Hexacyanoferrate (FeHCF) | Produced nanoparticles (10-60 nm) effective for photocatalytic degradation of hazardous polycyclic aromatic hydrocarbons (PAHs). researchgate.net |
| Sapindus mukorossi (natural surfactant) | Potassium Zinc Hexacyanoferrate (KZnHCF) | Resulted in nanocubes that showed 94.15% degradation of Malachite Green dye under optimized conditions. rsc.org |
Immobilization Strategies for Supported Hexacyanoferrate Materials
A significant challenge in the application of metal hexacyanoferrates is their common production as fine, nano- or micrometer-sized powders, which complicates their separation and recovery in large-scale systems. mdpi.com To overcome this, various immobilization strategies have been developed to anchor or confine the hexacyanoferrate particles onto or within larger, more manageable support matrices. These strategies generally fall into two categories: encapsulation of pre-synthesized particles and direct in-situ synthesis on a support. mdpi.com
Encapsulation involves the physical entrapment of pre-synthesized hexacyanoferrate nanoparticles within the porous structure of a host material. mdpi.com This method relies on the support having a pore network that is large enough to accommodate the nanoparticles while preventing them from leaching out. The spatial confinement offered by porous materials can also help maintain the uniform size distribution and stability of the encapsulated particles. nih.gov
The choice of the porous support is critical. For materials like silica (B1680970) gel, if the average pore diameter is too small relative to the size of the hexacyanoferrate crystals (typically 20-50 nm), the particles may predominantly locate on the external surface, blocking pore channels and limiting the loading capacity. mdpi.com A variety of materials have been explored as supports for encapsulation, leveraging their inherent porosity and stability.
| Porous Support Type | Encapsulation Strategy | Key Considerations |
| Porous Organic Polymers (POPs) | Entrapment of pre-synthesized metal clusters/nanoparticles during polymer formation or via post-synthetic loading. nih.gov | Offers spatial confinement, ensuring uniform size and stability of the encapsulated particles. nih.gov |
| Silica Gel | Impregnation with a suspension of pre-synthesized hexacyanoferrate nanoparticles. | Pore size of the silica must be sufficiently large to accommodate the nanoparticles internally to avoid surface blockage. mdpi.com |
| Biopolymers (e.g., Alginate) | Mixing a hexacyanoferrate suspension with a biopolymer solution followed by gelation to form beads or capsules. | Provides a simple and environmentally friendly method for creating granulated, easy-to-handle composite materials. |
In-situ synthesis is a powerful technique where the hexacyanoferrate compound is formed directly within the porous network of the support material. mdpi.com This is typically achieved by sequentially introducing the precursor solutions into the support matrix, allowing the precipitation reaction to occur in a confined space. This method can lead to a more uniform distribution and stronger anchoring of the hexacyanoferrate particles compared to encapsulation.
On Inorganic Matrices: For inorganic supports like silica or porous glass, the process often involves successive impregnation steps. First, the matrix is soaked in a solution containing one of the precursor metal ions. After rinsing, it is exposed to a solution of the hexacyanoferrate precursor, leading to the formation of the insoluble metal hexacyanoferrate precipitate within the pores. mdpi.com Repeating these cycles can increase the loading of the active material. The pore size of the inorganic matrix directly influences the size of the resulting hexacyanoferrate crystals. mdpi.com
On Polymeric Resins: Ion-exchange resins are particularly effective supports for in-situ synthesis. mdpi.com For example, a macroreticular anion exchange resin can first be loaded with ferrocyanide anions, [Fe(CN)₆]⁴⁻, by passing a potassium or sodium ferrocyanide solution through it. Subsequently, a solution containing a different metal salt (e.g., copper nitrate (B79036) or ferric nitrate) is introduced. The metal cations diffuse into the resin and react with the bound ferrocyanide anions, causing the in-situ precipitation of the desired metal hexacyanoferrate within the resin's porous structure. mdpi.com The sequence of adding precursors can be reversed, starting with a cation exchange resin to bind the metal ion first. mdpi.com
| Support Matrix | Precursor 1 | Precursor 2 | Synthesis Sequence | Resulting Composite |
| Anion Exchange Resin (e.g., IRA-904) | Potassium Ferrocyanide | Copper Nitrate | 1. Resin is treated to bind ferrocyanide anions. 2. Resin is subsequently contacted with copper nitrate solution. mdpi.com | Copper Hexacyanoferrate immobilized within the resin. mdpi.com |
| Anion Exchange Resin | Potassium Ferrocyanide | Ferric Nitrate | 1. Resin binds ferrocyanide anions from solution. 2. The loaded resin is then mixed with a ferric nitrate solution. mdpi.com | Iron Hexacyanoferrate immobilized within the resin. mdpi.com |
| Silica Matrix / Porous Glass | Metal Salt (e.g., Co(BF₄)₂) in Methanol | Tetrabutylammonium Hexacyanoferrate | Successive impregnation cycles, alternating between the metal salt and hexacyanoferrate solutions. mdpi.com | Cobalt Hexacyanoferrate deposited within the silica pores. mdpi.com |
| Zirconium Hydroxide | Potassium Hexacyanoferrate(II) | Nickel Salt | The support is coated with K₂Ni[Fe(CN)₆] through an ion-exchange/precipitation process. | Nickel Hexacyanoferrate supported on zirconium hydroxide. |
Coordination Chemistry and Structural Elucidation of Tetraammonium Hexacyanoferrate
Electronic Structure and Ligand Field Considerations of the Hexacyanoferrate Anionresearchgate.netdoubtnut.com
The electronic properties of the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, are fundamental to understanding its chemical behavior and are well-described by ligand field theory. In this complex, the central iron atom possesses a +2 oxidation state, resulting in an electronic configuration of [Ar] 3d⁶. doubtnut.comaskfilo.com The six cyanide (CN⁻) ligands surrounding the iron center are classified as strong-field ligands in the spectrochemical series.
According to Crystal Field Theory (CFT), these ligands induce a significant energetic splitting of the d-orbitals into two distinct sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). askfilo.comblogspot.com The energy separation between these levels is known as the crystal field splitting energy (Δoct). For the [Fe(CN)₆]⁴⁻ anion, the strong-field nature of the cyanide ligands results in a large Δoct that is greater than the electron pairing energy (P) libretexts.org.
This energetic favorability for pairing causes the six 3d electrons of the Fe²⁺ ion to occupy the lower-energy t₂g orbitals completely before any electrons populate the higher-energy e_g orbitals. blogspot.comlibretexts.org The resulting electron configuration is t₂g⁶ e_g⁰. askfilo.comblogspot.com As all electrons are paired, the [Fe(CN)₆]⁴⁻ complex is diamagnetic, meaning it is not attracted to an external magnetic field. askfilo.comlibretexts.org This low-spin configuration is a direct consequence of the strong ligand field exerted by the cyanide ions. blogspot.comlibretexts.org The hybridization scheme consistent with this octahedral geometry and low-spin state is d²sp³. doubtnut.cominfinitylearn.com
| Property | Description | Reference |
|---|---|---|
| Central Metal Ion | Iron (Fe) | youtube.com |
| Oxidation State | +2 | doubtnut.comaskfilo.comquora.com |
| d-Electron Configuration | d⁶ | askfilo.com |
| Ligand Type | Cyanide (CN⁻), Strong-field | blogspot.com |
| Spin State | Low-spin | libretexts.org |
| Orbital Occupancy | t₂g⁶ e_g⁰ | askfilo.comblogspot.com |
| Magnetic Property | Diamagnetic | askfilo.comlibretexts.org |
| Hybridization | d²sp³ | doubtnut.cominfinitylearn.com |
Crystallographic Structures and Polymorphism of Tetraammonium Hexacyanoferrate Analoguesrsc.orgresearchgate.net
The solid-state structure of this compound and its analogues is defined by the coordination geometry of the anion and the way these units are arranged in a crystal lattice.
Octahedral Geometry of the [Fe(CN)₆]⁴⁻ Anionrsc.org
The hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, consistently exhibits an octahedral geometry. doubtnut.comdoubtnut.com This coordination geometry arises from the central iron(II) ion being symmetrically surrounded by six cyanide ligands. The carbon atom of each cyanide ligand forms a sigma bond with the iron center, with the Fe-C-N linkage being essentially linear. infinitylearn.com This arrangement is typical for coordination complexes with a coordination number of six and is a foundational aspect of its structure. doubtnut.com
Bridging Cyano Ligands in Extended Frameworksresearchgate.net
While the [Fe(CN)₆]⁴⁻ anion exists as a discrete ion in simple salts, the cyanide ligand's ability to coordinate through both its carbon and nitrogen atoms allows it to act as a bridging ligand. rsc.orgacs.org This bridging capability (M-C≡N-M') is the basis for the formation of extended, three-dimensional coordination polymers known as Prussian blue analogues (PBAs). rsc.orgacs.orgacs.org
In these frameworks, hexacyanoferrate units are linked to other metal centers (M') via the nitrogen end of the cyanide ligand, creating a robust, porous cubic lattice. rsc.org The specific structure and properties of these frameworks can be influenced by factors such as the identity of the linking metal ion and the presence of interstitial cations (like ammonium) and water molecules. researchgate.netacs.org The resulting materials can exhibit polymorphism, where different crystal structures or phases can form depending on the precise synthetic conditions. researchgate.net This structural variability can affect the material's physical and chemical properties.
Intermolecular Interactions and Ion-Pairing Phenomena
In solution, the behavior of the highly charged [Fe(CN)₆]⁴⁻ anion is significantly influenced by its interactions with surrounding counterions and solvent molecules.
Influence of Counterions on Complex Behavioraskfilo.com
The nature of the counterion has a profound effect on the properties of the hexacyanoferrate(II) complex, both in solution and in the solid state. The size, charge, and Lewis acidity of the cation influence the extent and nature of ion pairing, which in turn affects the complex's stability, solubility, and electrochemical properties. researchgate.netstackexchange.com
For instance, different counterions can lead to the crystallization of different structural polymorphs with varying amounts of lattice water, which can inhibit the electrochemical activity of the transition metal ions. researchgate.netresearchgate.net The interaction with the counterion can pull electron density across the cyanide ligand, potentially altering the energy levels of the complex and influencing its spectroscopic characteristics. stackexchange.com This effect is critical in the formation and properties of extended frameworks like Prussian blue, where the counterion plays a crucial role in maintaining the structural integrity and mediating ion transport within the lattice. rsc.org
| Counterion | State | C≡N Stretching Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Various (K⁺, etc.) | Aqueous Solution (Ion-paired) | ~2020 | researchgate.net |
| Potassium (K⁺) | Solid State | Varies from solution | researchgate.net |
| Alkaline Earth Metals | Solid State | Varies from solution and K⁺ salt | researchgate.net |
Advanced Spectroscopic Characterization Techniques for Tetraammonium Hexacyanoferrate
X-ray Diffraction Techniques for Crystalline Structure Analysis
X-ray diffraction (XRD) stands as a fundamental and powerful non-destructive technique for elucidating the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, detailed information about unit cell dimensions, bond lengths, and bond angles can be obtained.
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the quantitative analysis of mixed-phase samples. In this method, a powdered sample is irradiated with a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline material.
Single-crystal X-ray diffraction provides the most accurate and detailed information about the crystal structure of a compound. A single crystal is mounted on a goniometer and rotated in an X-ray beam, allowing for the collection of a three-dimensional diffraction dataset. From this data, the precise atomic positions within the unit cell can be determined, leading to accurate measurements of bond lengths and angles.
Although a complete single-crystal structure determination for tetraammonium hexacyanoferrate is not detailed in the available research, this technique remains the gold standard for unambiguous structural elucidation of crystalline solids. For closely related compounds, this method has provided critical structural insights.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the chemical environment and bonding within a compound, making them essential for functional group identification and the analysis of molecular structure.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups. In the context of this compound, IR spectroscopy is particularly useful for identifying the stretching and bending vibrations of the cyanide (C≡N) and ammonium (B1175870) (NH₄⁺) groups.
The most prominent feature in the IR spectrum of hexacyanoferrate complexes is the intense C≡N stretching vibration. The position of this band is sensitive to the oxidation state of the central iron atom. For the ferrocyanide anion, [Fe(CN)₆]⁴⁻, this band typically appears around 2040 cm⁻¹. nih.gov The presence of ammonium ions would also give rise to characteristic N-H stretching and bending vibrations.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C≡N in [Fe(CN)₆]⁴⁻ | Stretching | ~2040 |
| Fe-CN | Bending | ~600 |
| CN-Fe | Bending | ~500 |
| NH₄⁺ | N-H Stretching | 3300-3000 |
| NH₄⁺ | N-H Bending | ~1400 |
Note: The exact positions of the NH₄⁺ bands can vary depending on hydrogen bonding and the crystalline environment.
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For this compound, Raman spectroscopy can be used to further probe the vibrations of the [Fe(CN)₆]⁴⁻ anion and the NH₄⁺ cation.
Studies on various hexacyanoferrate complexes have provided assignments for the fundamental vibrational modes. researchgate.net The totally symmetric "breathing" mode of the Fe-C bonds is a characteristic Raman active vibration.
Table 2: Key Raman Active Vibrational Modes in Hexacyanoferrate Complexes
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |
| ν(C≡N) | Cyanide stretching | 2050-2150 |
| ν(Fe-C) | Iron-carbon stretching | 350-450 |
| δ(Fe-CN) | Iron-carbon-nitrogen bending | 500-600 |
Electron Spectroscopy for Surface and Electronic State Analysis
Electron spectroscopy techniques are powerful tools for investigating the elemental composition and electronic states of the surface of a material. These methods are highly surface-sensitive, typically probing the top few nanometers of a sample.
X-ray Photoelectron Spectroscopy (XPS) is a widely used surface analysis technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state.
For this compound, XPS is particularly valuable for determining the oxidation state of the iron atom. The binding energy of the Fe 2p core level electrons is sensitive to the oxidation state, with Fe(III) exhibiting a higher binding energy than Fe(II). Studies on various metal hexacyanoferrates have shown that the Fe 2p₃/₂ photoelectron line for Fe(II) is typically observed at approximately 708 eV, while for Fe(III) it appears around 710 eV. rruff.info Additionally, the presence of satellite peaks at higher binding energies can provide information about charge transfer processes between the iron and the cyanide ligands. rruff.info
Table 3: Representative XPS Binding Energies for Iron in Hexacyanoferrates
| Core Level | Oxidation State | Approximate Binding Energy (eV) |
| Fe 2p₃/₂ | Fe(II) | ~708 |
| Fe 2p₃/₂ | Fe(III) | ~710 |
The analysis of the N 1s and C 1s core levels can also provide insights into the chemical environment of the nitrogen and carbon atoms within the cyanide and ammonium ions.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of this compound by XPS provides critical insights into the oxidation state of the central iron atom and the chemical environment of the constituent elements.
In the high-resolution XPS spectrum of the Fe 2p region for a hexacyanoferrate(II) complex, the binding energy of the Fe 2p₃/₂ peak is a key indicator of the iron's oxidation state. For Fe(II) in hexacyanoferrates, this peak is typically observed around 708.5 eV. researchgate.net The presence of Fe(III) would be indicated by a peak at a higher binding energy, generally around 710-711 eV. rsc.org The spectrum of pure this compound is expected to show a primary peak characteristic of the Fe(II) state. Satellite peaks, which are often present in the spectra of iron compounds, can provide further information about the electronic structure and ligand-to-metal charge transfer. researchgate.net
The N 1s spectrum is anticipated to show two distinct peaks. One peak corresponds to the nitrogen atoms in the cyanide ligands directly bonded to the iron atom. The other, at a different binding energy, arises from the nitrogen atoms in the ammonium (NH₄⁺) counter-ions. Similarly, the C 1s spectrum will exhibit a peak corresponding to the carbon atoms of the cyanide groups. Analysis of the binding energies and peak areas allows for the determination of the elemental ratios, confirming the stoichiometry of the compound.
Table 1: Expected XPS Binding Energies for this compound
| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |
| Iron (Fe) | 2p₃/₂ | ~708.5 | Fe(II) in [Fe(CN)₆]⁴⁻ |
| Nitrogen (N) | 1s | Two distinct peaks | N in C≡N and N in NH₄⁺ |
| Carbon (C) | 1s | Single peak | C in C≡N |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying transition metal complexes with paramagnetic centers.
This compound contains iron in the +2 oxidation state (Fe(II)). The [Fe(CN)₆]⁴⁻ anion is a low-spin d⁶ complex due to the strong-field nature of the cyanide ligands. In this configuration, all six d-electrons are paired in the t₂g orbitals, resulting in a total electron spin (S) of 0. Consequently, this compound is diamagnetic and therefore EPR silent . The absence of an EPR signal is a key piece of evidence confirming the low-spin Fe(II) state of the iron center in the complex.
Should the compound be oxidized to this compound(III), (NH₄)₃[Fe(CN)₆], the iron would be in the +3 oxidation state (Fe(III)). The [Fe(CN)₆]³⁻ anion is a low-spin d⁵ complex with one unpaired electron (S = 1/2), making it paramagnetic. An EPR spectrum of the oxidized species would be observable, providing information about the g-tensor and hyperfine coupling constants, which can further elucidate the electronic structure and symmetry of the iron's environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, both solution and solid-state NMR can provide valuable structural information.
In a ¹³C NMR spectrum, a single resonance is expected for the six equivalent carbon atoms of the cyanide ligands in the [Fe(CN)₆]⁴⁻ anion. The chemical shift of this peak would be characteristic of a cyanide carbon coordinated to a low-spin Fe(II) center. In the solid state, ¹⁵N NMR spectroscopy could potentially resolve two different nitrogen environments: the nitrogen of the cyanide ligands and the nitrogen of the ammonium cations.
While the diamagnetic nature of the Fe(II) complex allows for sharp NMR signals, the quadrupolar nature of the ¹⁴N nucleus (the most abundant nitrogen isotope) can lead to broad lines, making ¹⁵N NMR (a spin-1/2 nucleus) a more suitable, albeit less sensitive, choice for detailed structural studies. Solid-state NMR techniques, such as magic-angle spinning (MAS), are essential for obtaining high-resolution spectra of the powdered solid, allowing for the study of crystallographic non-equivalence and internuclear distances.
Mössbauer Spectroscopy for Iron Oxidation States and Coordination Environments
Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common. It provides precise information about the oxidation state, spin state, and coordination symmetry of iron atoms in a sample.
The Mössbauer spectrum of this compound, like other hexacyanoferrate(II) salts, is expected to exhibit a single, sharp absorption line at room temperature. This singlet is characteristic of the low-spin Fe(II) state in a highly symmetric, octahedral environment, as found in the [Fe(CN)₆]⁴⁻ anion. The high symmetry of the coordination sphere results in a zero electric field gradient at the nucleus, leading to no quadrupole splitting.
The isomer shift (δ) is a key parameter obtained from the Mössbauer spectrum, which is indicative of the s-electron density at the iron nucleus and thus the oxidation state. For hexacyanoferrate(II) complexes, the isomer shift is typically in the range of -0.08 to 0.20 mm/s (relative to iron metal) at room temperature. researchgate.net This value is a definitive fingerprint for the low-spin Fe(II) state in this chemical environment.
Table 2: Typical Mössbauer Parameters for Hexacyanoferrate(II) Complexes
| Parameter | Typical Value Range | Interpretation for this compound |
| Isomer Shift (δ) | -0.08 to 0.20 mm/s | Confirms the low-spin Fe(II) oxidation state. |
| Quadrupole Splitting (ΔE₋) | ~0 mm/s | Indicates a highly symmetric, octahedral coordination environment. |
Thermal Analysis Methods for Decomposition and Hydration Studies
Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to investigate its decomposition pathway and the presence of hydrated water.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about the thermal stability and composition of the compound. For a hydrated form of this compound, the initial weight loss observed at lower temperatures (typically below 150°C) corresponds to the loss of water of hydration.
At higher temperatures, the compound undergoes decomposition. The thermal decomposition of ammonium ferrocyanide is a multi-step process. sciencemadness.org The decomposition begins with the loss of ammonia (B1221849), followed by the breakdown of the hexacyanoferrate anion, which can release toxic gases such as cyanogen. sciencemadness.org The final residue at high temperatures in an inert atmosphere would be a mixture of iron carbides and nitrides, while in an oxidizing atmosphere (air), the final product would be iron(III) oxide (Fe₂O₃). sciencemadness.org
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. The DTA curve shows peaks corresponding to thermal events. Endothermic peaks indicate processes that absorb heat, such as dehydration and some decomposition steps. Exothermic peaks represent heat-releasing processes, such as crystallization, oxidation, or certain decomposition reactions.
When analyzed concurrently with TGA, DTA provides a more complete picture of the thermal behavior. For this compound, the DTA curve would show endothermic peaks corresponding to the dehydration steps seen in the TGA. The complex decomposition at higher temperatures would be represented by a series of endothermic and potentially exothermic peaks, corresponding to the various bond-breaking and formation processes occurring.
Table 3: Summary of Thermal Events for this compound
| Temperature Range | TGA Observation | DTA Observation | Process |
| < 150°C | Initial weight loss | Endothermic peak(s) | Dehydration (loss of H₂O) |
| > 150°C | Multi-step weight loss | Multiple endo/exothermic peaks | Decomposition (loss of NH₃, breakdown of [Fe(CN)₆]⁴⁻) |
| High Temp. (in air) | Stable final mass | - | Formation of final residue (e.g., Fe₂O₃) |
Electron Microscopy Techniques for Morphological and Nanostructural Characterization
Electron microscopy offers high-resolution imaging to visualize the morphology and nanostructure of materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the external and internal features of this compound particles.
Scanning Electron Microscopy (SEM) is a vital technique for examining the surface morphology, particle size, and shape distribution of this compound. In a typical SEM analysis, a focused beam of electrons scans the surface of the sample, and the resulting interactions generate signals that produce a high-resolution, three-dimensional image.
Table 1: General Observables from SEM Analysis of Metal Hexacyanoferrates
| Parameter | Description | Typical Findings for Hexacyanoferrates |
| Morphology | The overall shape and structure of the particles. | Cubic, spherical, and aggregated crystalline structures. researchgate.netmdpi.com |
| Particle Size | The dimensions of the individual particles. | Can range from nanometers to micrometers, depending on synthesis conditions. |
| Surface Topography | The fine details of the particle surface, such as smoothness, roughness, and porosity. | Surfaces can be smooth or exhibit features like folds, cracks, and pores. nih.gov |
| Dispersion | The degree of aggregation or separation of particles. | Can be well-dispersed or form larger agglomerates. |
Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the characterization of the internal structure and crystallographic details of this compound nanoparticles. In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interactions are used to form an image.
TEM analysis of various metal hexacyanoferrate nanoparticles has confirmed their crystalline nature and provided insights into their size and shape at the nanoscale. nih.govresearchgate.net For example, TEM images of copper hexacyanoferrate nanoparticles have been used to determine their size and shape distribution. researchgate.net High-resolution TEM (HRTEM) can even reveal the atomic lattice fringes of the crystals, providing information about their crystallographic orientation and defects. mdpi.com For this compound, TEM would be instrumental in confirming the crystalline structure, identifying any lattice defects, and accurately measuring the size and shape of primary nanoparticles.
Table 2: Information Obtainable from TEM Analysis of Nanoparticles
| Parameter | Description | Relevance to this compound |
| Particle Size and Distribution | Precise measurement of nanoparticle dimensions. mdpi.com | Crucial for understanding reactivity and physical properties. |
| Morphology | Detailed shape of individual nanoparticles. | Elucidation of the fundamental crystal habit. |
| Crystallinity | Determination of the crystalline or amorphous nature of the material. | Confirmation of the expected crystalline structure. |
| Internal Structure | Visualization of internal features such as core-shell structures or porosity. researchgate.net | Insights into the material's formation and potential for encapsulation. |
| Lattice Imaging | High-resolution imaging of the atomic lattice. | Provides information on crystallographic planes and defects. |
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material. nih.govwikipedia.org It is particularly valuable for complex materials like this compound as it does not require long-range crystalline order and can be applied to samples in various states. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp
The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, provides information about the oxidation state and coordination geometry of the absorbing atom. kyoto-u.ac.jp For this compound, XANES at the iron (Fe) K-edge would be particularly informative. The energy position of the absorption edge is sensitive to the oxidation state of the iron atom; a higher oxidation state results in a shift of the edge to higher energies. kyoto-u.ac.jp
In a comprehensive study of aqueous hexacyanoferrate complexes, XANES was used to probe the electronic structure around the Fe atom. uci.edu The features in the XANES spectrum arise from electronic transitions from the core level (e.g., Fe 1s) to unoccupied molecular orbitals. wikipedia.orguci.edu The shape and intensity of these features are characteristic of the symmetry of the metal's coordination environment. For the hexacyanoferrate(II) anion in this compound, the iron is in a +2 oxidation state and is octahedrally coordinated by six cyanide ligands. The XANES spectrum would reflect this specific electronic configuration and geometry.
The EXAFS region consists of fine oscillations that extend for several hundred eV above the absorption edge. kyoto-u.ac.jp These oscillations arise from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of the EXAFS spectrum can provide quantitative information about the local atomic environment around the absorbing atom, including the types of neighboring atoms, their distances (bond lengths), and their coordination numbers. uci.edu
For this compound, EXAFS analysis at the Fe K-edge would allow for the precise determination of the Fe-C and Fe-N bond distances within the [Fe(CN)₆]⁴⁻ anion. A study on related hexacyanoferrate complexes demonstrated that the fit of the EXAFS data included single scattering paths for Fe-C and Fe-N, as well as multiple scattering paths for Fe-C-N. uci.edu This level of detail is crucial for understanding the precise geometry of the complex anion and how it might be influenced by its environment.
Table 3: Structural Parameters from EXAFS Analysis of Hexacyanoferrate Complexes
| Parameter | Description | Expected Information for this compound |
| Coordination Number | The number of nearest-neighbor atoms to the absorbing atom. | Confirmation of six-coordinate iron. |
| Bond Distance | The distance between the absorbing atom and its neighbors. | Precise determination of Fe-C bond lengths. |
| Debye-Waller Factor | A measure of the structural and thermal disorder. | Information on the rigidity of the hexacyanoferrate anion. |
UV-Vis Spectroscopy for Optical Properties
UV-Vis spectroscopy is used to study the electronic transitions in a molecule or ion by measuring its absorption of ultraviolet and visible light. For this compound, the UV-Vis spectrum is dominated by the electronic transitions within the [Fe(CN)₆]⁴⁻ anion.
The experimental UV-Vis absorption spectrum of the aqueous hexacyanoferrate(II) complex, which is the anion in this compound, shows distinct absorption bands. uci.eduosti.gov These bands are assigned to ligand-field (d-d) transitions and metal-to-ligand charge-transfer (MLCT) transitions. A study combining experimental measurements and theoretical simulations identified spectral features for the Fe(II) complex at approximately 3.67 eV and 4.71 eV, corresponding to d-d transitions mixed with ligand and solvent orbitals, and a strong feature at 5.31 eV attributed to metal-to-ligand transitions. uci.eduosti.gov The exact peak positions and intensities can be influenced by the solvent and the cation present. UV-Vis spectroscopy is also a valuable tool for determining the concentration of ferrocyanide and ferricyanide (B76249) ions in solution, with characteristic absorbance wavelengths for each species. jcsp.org.pk
Table 4: Representative UV-Vis Absorption Bands for Aqueous Hexacyanoferrate(II)
| Wavelength (nm) | Energy (eV) | Assignment |
| ~338 | 3.67 | d-d transitions (ligand field transitions) |
| ~263 | 4.71 | d-d transitions (ligand field transitions) |
| ~233 | 5.31 | Metal-to-Ligand Charge-Transfer (MLCT) |
Note: The data presented is based on studies of aqueous hexacyanoferrate(II) complexes and serves as a close approximation for this compound in solution. uci.eduosti.gov
Electrochemical Behavior and Redox Chemistry of Tetraammonium Hexacyanoferrate
Fundamental Redox Mechanisms of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ Couple
The cornerstone of tetraammonium hexacyanoferrate's electrochemical behavior is the reversible, one-electron oxidation-reduction of the hexacyanoferrate anion complex. The process involves the interconversion between the ferrocyanide ([Fe(CN)₆]⁴⁻) and ferricyanide (B76249) ([Fe(CN)₆]³⁻) forms:
[Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻
This redox couple is widely utilized as a standard in electrochemical research due to its well-behaved and predictable nature in aqueous solutions. nih.gov The reaction is generally considered to be rapid and reversible on many electrode materials. comsol.com
Voltammetric and Amperometric Studies
Voltammetric and amperometric techniques are powerful tools for probing the redox behavior of the hexacyanoferrate system. These methods involve applying a potential to an electrode and measuring the resulting current, providing insights into reaction kinetics, diffusion, and concentration.
Cyclic voltammetry is a primary technique used to characterize the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ redox couple. A typical cyclic voltammogram in an aqueous solution containing this compound exhibits a pair of well-defined peaks: an anodic peak corresponding to the oxidation of [Fe(CN)₆]⁴⁻ to [Fe(CN)₆]³⁻ and a cathodic peak for the reverse reduction process. nih.gov
For a reversible, one-electron process, the separation between the anodic peak potential (Epa) and the cathodic peak potential (Epc), denoted as ΔEp, is theoretically 59 mV at 25°C. In practice, values slightly larger than this are often observed, indicating a quasi-reversible process where the rate of electron transfer is finite. unesp.br
The scan rate (ν), the rate at which the potential is swept, has a predictable effect on the cyclic voltammogram. The peak current (ip) is directly proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Ševčík equation. rsc.org Increasing the scan rate leads to an increase in the peak currents and often a larger peak separation (ΔEp), further indicating the quasi-reversible nature of the kinetics. comsol.com
| Scan Rate (mV/s) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Current (Ipc) (µA) | Peak Separation (ΔEp) (mV) |
|---|---|---|---|
| 25 | 25.5 | -26.0 | 75 |
| 50 | 36.1 | -36.8 | 80 |
| 100 | 51.0 | -52.1 | 88 |
| 200 | 72.3 | -73.8 | 102 |
Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is often employed for quantitative analysis. In DPV, the potential is scanned with a series of regular pulses superimposed on a linear potential ramp. The current is measured twice during each pulse cycle, just before the pulse is applied and again at the end of the pulse. The difference in these two current measurements is then plotted against the potential.
This method effectively minimizes the contribution of the non-faradaic (capacitive) current, resulting in a peaked voltammogram where the peak height is directly proportional to the concentration of the analyte. DPV has been successfully used for the determination of various analytes using electrodes chemically modified with hexacyanoferrate complexes. tandfonline.comjournalcsij.com The technique's enhanced sensitivity allows for the detection of low concentrations of electroactive species. journalcsij.com
Chronoamperometry involves stepping the electrode potential from a value where no reaction occurs to a potential where the redox reaction is diffusion-controlled, and then measuring the resulting current as a function of time. For the hexacyanoferrate system, stepping the potential to a value sufficient to oxidize [Fe(CN)₆]⁴⁻ results in a current that decays over time as the concentration of the reactant at the electrode surface is depleted.
The relationship between current (i) and time (t) is described by the Cottrell equation:
i(t) = nFAD¹/²C / (πt)¹/²
where:
n is the number of electrons transferred (1 for this system)
F is the Faraday constant
A is the electrode area
D is the diffusion coefficient of the species
C is the bulk concentration
A plot of current versus the inverse square root of time (t⁻¹/²) yields a straight line, the slope of which can be used to determine the diffusion coefficient (D) of the hexacyanoferrate ion. rsc.orgasdlib.org This technique is a standard method for measuring diffusion coefficients of electroactive species. utexas.eduresearchgate.net
| Ion | Supporting Electrolyte | Diffusion Coefficient (D) (cm²/s) |
|---|---|---|
| [Fe(CN)₆]⁴⁻ | 0.1 M KCl | 6.5 x 10⁻⁶ |
| [Fe(CN)₆]³⁻ | 0.1 M KCl | 7.2 x 10⁻⁶ |
| [Fe(CN)₆]⁴⁻ | 1.0 M KNO₃ | 6.3 x 10⁻⁶ |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a non-destructive technique used to investigate the properties of the electrode/electrolyte interface. It involves applying a small amplitude AC potential perturbation over a wide range of frequencies and measuring the current response. The resulting impedance data is often visualized in a Nyquist plot, which graphs the imaginary part of the impedance (-Z") against the real part (Z'). uci.edugamry.com
For the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ system, a typical Nyquist plot displays a semicircle at high frequencies followed by a straight line at low frequencies. nih.govmdpi.com
High-Frequency Intercept: The point where the plot intersects the real axis at high frequencies represents the solution resistance (Rs) , which is the resistance of the electrolyte between the working and reference electrodes.
Semicircle Diameter: The diameter of the semicircle corresponds to the charge-transfer resistance (Rct) . This is a measure of the kinetic resistance to the electron transfer reaction at the electrode surface. A smaller diameter indicates faster electron transfer kinetics.
Low-Frequency Line: The straight line observed at lower frequencies, known as the Warburg impedance, has a slope of approximately 45 degrees and is characteristic of a process limited by mass transport (diffusion) of the redox species to the electrode surface. mdpi.com
EIS is highly sensitive to changes at the electrode surface, making it an excellent tool for studying electrode modification, corrosion, and the kinetics of interfacial charge transfer. mdpi.comresearchgate.net
Influence of Solvent and Electrolyte Medium on Redox Properties
The electrochemical properties of the hexacyanoferrate couple are profoundly influenced by the nature of the solvent and the composition of the supporting electrolyte. researchgate.net
The formal redox potential (E°') of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ couple can shift significantly when the solvent is changed from water to a non-aqueous medium. This is due to differences in the solvation energies of the -4 and -3 charged anions. Polar aprotic solvents can cause dramatic shifts in the reduction potential compared to aqueous solutions.
The type of cation (e.g., Li⁺, K⁺, Cs⁺) in the supporting electrolyte also plays a critical role. Cations can form ion pairs with the highly charged hexacyanoferrate anions. The strength of this ion pairing differs for the [Fe(CN)₆]⁴⁻ and [Fe(CN)₆]³⁻ ions, which alters their relative stabilities and, consequently, the measured redox potential. "Structure-breaking" ions like Cs⁺ have been found to affect the system's entropy differently than "structure-making" ions like Li⁺. rsc.org These interactions can also affect the rate of electron transfer by modifying the structure of the electrical double layer at the electrode-solution interface. rsc.org
Electron Transfer Kinetics and Mechanisms at Electrode Interfaces
The electrochemical behavior of this compound is fundamentally governed by the electron transfer kinetics of the hexacyanoferrate ([Fe(CN)₆]³⁻/⁴⁻) redox couple at the electrode-electrolyte interface. The rate and mechanism of this electron transfer are influenced by the electrode material, the electrolyte composition, and the intrinsic properties of the hexacyanoferrate complex.
Studies on analogous metal hexacyanoferrate (MHCF) systems provide significant insight into these processes. The kinetics can be limited by either the electron transfer reaction itself or the diffusion of cations within the material's lattice. For instance, in some iron hexacyanoferrates (FeHCF), the reduction of the high-spin, carbon-bound iron atom causes a transition from an insulator to a conductor; in this case, the process rate is limited by the electron transfer reaction. soton.ac.uk Conversely, the reoxidation, which involves a transition from a conductor back to an insulator, is often limited by the rate of cation diffusion within the lattice. soton.ac.uk The specific rate-determining step is dependent on the oxidation state of the metal atoms within the hexacyanoferrate structure. soton.ac.uk
The use of nanomaterials as electrodes can significantly impact electron transfer kinetics. The high surface area and unique electronic properties of nanoparticles can catalyze the redox reaction. For example, gold nanoparticles (Au-NPs) have been shown to be efficient catalysts for the reduction of ferricyanide ([Fe(CN)₆]³⁻) to ferrocyanide ([Fe(CN)₆]⁴⁻). nih.gov In such catalyzed reactions, the reaction order with respect to the hexacyanoferrate concentration can change; for instance, from zero-order for a non-catalyzed reaction to first-order when catalyzed by Au-NPs. nih.gov The nanoparticles can act as a reservoir for electrons, facilitating their transfer to the ferricyanide ions that diffuse to the nanoparticle surface. nih.gov
Advanced analytical techniques are employed to probe the mechanisms of electron transfer. X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to study the electron distribution and charge transfer within the hexacyanoferrate molecule. XPS can determine the oxidation states of the iron atoms and quantify the ratios of Fe(II) and Fe(III) in the material, while FTIR provides information on the bonding environment of the cyanide ligands, which is sensitive to the oxidation state of the iron center.
Charge Storage Mechanisms in Energy Systems
This compound is a member of the broader class of Prussian Blue analogues (PBAs) investigated for energy storage applications, particularly as cathode materials in aqueous rechargeable batteries. openreadings.eumdpi.com The primary charge storage mechanism is based on a Faradaic, diffusion-limited process involving the intercalation and deintercalation of cations into the open-framework crystal structure of the material. openreadings.euillinois.eduresearchgate.net
The unique open-channel framework of hexacyanoferrates allows for the reversible insertion and extraction of various charge-carrying ions, such as ammonium (B1175870) (NH₄⁺), zinc (Zn²⁺), nickel (Ni²⁺), sodium (Na⁺), and potassium (K⁺). soton.ac.ukopenreadings.eursc.orgresearchgate.net This process is coupled with the reversible redox reaction of the iron centers within the structure:
Fe³⁺ + e⁻ ↔ Fe²⁺
The performance of hexacyanoferrate-based electrodes is highly dependent on the stability of this host structure during repeated ion insertion/extraction cycles. The large ionic channels are beneficial for high-rate capability, as they facilitate rapid ion transport. rsc.org Materials like zinc hexacyanoferrate and copper hexacyanoferrate have demonstrated potential as cathodes in aqueous zinc-ion batteries (AZIBs) and other emerging battery chemistries due to their structural stability, low cost, and the intrinsic safety of aqueous electrolytes. openreadings.eunih.govresearchgate.net For example, a K₂Zn₃[Fe(CN)₆]₂ electrode delivered a reversible capacity of 54.3 mAh g⁻¹ over 2500 cycles with a very low capacity decay. rsc.org Similarly, NH₄⁺-rich copper hexacyanoferrate has shown remarkable rate performance, maintaining a capacity of 59.0 mAh g⁻¹ at a high rate of 50 C and achieving over 86% capacity retention after 20,000 cycles at an ultra-high rate of 180 C. researchgate.net
The table below summarizes the electrochemical performance of various hexacyanoferrate compounds in different aqueous ion battery systems, illustrating their potential as robust energy storage materials.
| Hexacyanoferrate Compound | Battery System | Specific Capacity (mAh g⁻¹) | Cycling Stability | Rate | Reference |
|---|---|---|---|---|---|
| K₂Zn₃[Fe(CN)₆]₂ (K-ZnHCF) | Aqueous Ni-ion | 54.3 | 0.0023% decay per cycle over 2500 cycles | 1 C | rsc.org |
| Copper Hexacyanoferrate (CuHCF) | Aqueous Zn-ion | ~60 | 83% retention after 40,000 cycles | 17 C | semanticscholar.org |
| NH₄⁺-rich Copper Hexacyanoferrate (N-CuHCF) | Aqueous NH₄-ion | 59.0 | 86.5% retention after 20,000 cycles | 50 C / 180 C | researchgate.net |
| CuZnHCF (93:7 ratio) | Aqueous Zn-ion | Not specified | 85.5% retention after 1000 cycles | 1 C | researchgate.net |
| LiFePO₄ (in Mn-based electrolyte) | Aqueous Mn²⁺/H⁺ hybrid | 109.2 | 42.1% retention after 3000 cycles | 320 mA g⁻¹ | nih.gov |
Catalytic Activity and Reaction Mechanisms Involving Tetraammonium Hexacyanoferrate
Electrocatalysis by Hexacyanoferrate-Based Materials
Hexacyanoferrate-based materials and their derivatives have emerged as highly effective and low-cost electrocatalysts. dtu.dk Their porous, crystalline structure and the ability to finely tune their metallic compositions make them ideal candidates for mediating complex electrochemical reactions. dtu.dkacs.org These materials often serve as precursors, being transformed through processes like pyrolysis or phosphorization into even more active species for energy conversion applications. dtu.dkacs.org
The hydrogen evolution reaction (HER) is a critical process for producing hydrogen fuel through water splitting. While hexacyanoferrates themselves are not typically the primary catalysts, they serve as excellent precursors for synthesizing highly active HER electrocatalysts. dtu.dk Through thermal treatment processes, Prussian Blue analogues can be converted into transition metal phosphides, carbides, or alloys that exhibit remarkable catalytic performance. acs.org
For instance, Fe-Co Prussian blue analogue nanocones have been synthesized and subsequently converted into Fe-doped CoₓP nanocones. acs.org The incorporation of iron was found to significantly enhance the electrocatalytic activity for HER compared to monometallic cobalt phosphide. acs.org Similarly, a self-supported NiFeP catalyst, derived from a NiFe PBA precursor, demonstrated strong performance as both an HER and OER electrocatalyst, capable of delivering a current density of 10 mA cm⁻² at a low HER overpotential of 105 mV. dtu.dk Another study on cobalt hexacyanoferrate reported achieving the same current density at an overpotential of 483 mV. researchgate.net
Table 1: HER Performance of Electrocatalysts Derived from Hexacyanoferrate Precursors
| Catalyst | Precursor | Overpotential @ 10 mA cm⁻² | Reference |
|---|---|---|---|
| Fe-doped CoₓP | Fe-Co PBA | Not specified | acs.org |
| NiFeP@NiP@NF | NiFe PBA | 105 mV | dtu.dk |
The oxygen reduction reaction (ORR) is fundamental to the operation of fuel cells and metal-air batteries. Designing catalysts with multiple active centers is a promising strategy to enhance the complex ORR process. researchgate.net Derivatives of hexacyanoferrates are effective in this role due to their ability to host multiple, synergistically interacting metal sites.
A multicatalytic center electrocatalyst, Fe₃C/Mn₃O₄ encased in N-doped graphitic layers, was synthesized using an iron manganese Prussian blue analogue as a precursor. researchgate.net This material exhibited a high half-wave potential (E₁/₂) of 0.86 V for ORR in an alkaline medium (0.1 M KOH) and demonstrated strong performance across a wide pH range. researchgate.net The excellent activity was attributed to the synergistic effect of multiple active sites (Fe-Nₓ, Fe₃C, and Mn₃O₄) that facilitate proton-coupled electron transfer, lowering the energy barrier for the reaction. researchgate.net High-entropy Prussian blue analogues have also been developed as bifunctional catalysts for both ORR and the oxygen evolution reaction (OER), which is crucial for rechargeable zinc-air batteries. acs.org
Hexacyanoferrate-modified electrodes are widely employed in the electrocatalytic oxidation of various organic and biological molecules, forming the basis for many chemical sensors and biosensors. washington.edufrancescoriccilab.com The oxidized form of the hexacyanoferrate complex acts as a mediator, facilitating electron transfer from the substrate to the electrode at a significantly lower potential than is required for direct oxidation. francescoriccilab.com
Cobalt hexacyanoferrate (CoFePB) has been identified as a highly selective and stable electrocatalyst for the oxidation of formate to CO₂. rafaldb.com It achieves current densities (~10 mA cm⁻² at 1.4 V vs RHE) that are substantially higher than those of noble metal catalysts like platinum and palladium under identical conditions, primarily because it is not poisoned by reaction intermediates. rafaldb.com Prussian blue modified electrodes have also been thoroughly investigated for the oxidation of thiols, such as cysteine, thiocholine, and glutathione. francescoriccilab.comnih.gov The mediated oxidation occurs at a potential of approximately +200 mV vs. Ag/AgCl, avoiding the high overpotentials needed at conventional electrodes. francescoriccilab.com Furthermore, a Prussian blue-modified metal-organic framework, PB/MIL-101(Fe), has been shown to possess intrinsic peroxidase-like activity, catalytically oxidizing substrates like 3,3′,5,5′-tetramethylbenzidine (TMB) in the presence of H₂O₂.
Homogeneous and Heterogeneous Catalysis
Beyond electrocatalysis, the hexacyanoferrate(III) ion is a versatile oxidizing agent in solution-phase reactions for a wide range of compounds. These reactions typically proceed via an outer-sphere electron transfer mechanism, where the hexacyanoferrate complex remains intact and accepts an electron from the substrate through its cyano ligands. rjlbpcs.com This makes it a selective, one-electron oxidant, particularly for easily oxidizable substrates. rjlbpcs.comresearchgate.net
Hexacyanoferrate(III) has been used to study the oxidation kinetics of a diverse array of organic substrates, including phenols, alcohols, amines, aldehydes, sugars, α-hydroxy acids, and amino acids. rjlbpcs.com The reaction rate is often dependent on pH, as the protonated or deprotonated forms of the substrate can exhibit different reactivities. rjlbpcs.com
A notable example is the oxidation of ascorbic acid (vitamin C). Kinetic studies in an acidic medium show that the reaction is first order with respect to both hexacyanoferrate(III) and ascorbic acid. jocpr.comresearchgate.net The mechanism involves the formation of an intermediate free radical, which is then rapidly oxidized by a second hexacyanoferrate(III) ion. jocpr.com Similarly, the oxidation of the amino acid cysteine by electrochemically generated hexacyanoferrate(III) has been studied, demonstrating a catalytic (EC') mechanism where the hexacyanoferrate(II) is regenerated by the chemical reaction and can be re-oxidized at the electrode. nih.gov
In the realm of heterogeneous catalysis, nickel hexacyanoferrate (NiHCF) mesocrystals, after an alkaline etching process to create hollow mesoframes, have shown significant catalytic activity. mdpi.com These frameworks demonstrated high efficiency in the peroxomonosulfate (PMS)-mediated degradation of organic pollutants like bisphenol-A, with a reaction rate constant over 10,000 times higher than that of the uncatalyzed reaction. mdpi.com
Table 2: Examples of Substrates Oxidized by Hexacyanoferrate(III)
| Substrate Class | Specific Examples | Reference |
|---|---|---|
| Alcohols | Cyclopentanol, Cyclohexanol | researchgate.net |
| Amines | Aliphatic and cyclic amines | rjlbpcs.com |
| Thiols | Cysteine, Thiocholine | francescoriccilab.comnih.gov |
| Organic Acids | Ascorbic acid, Formate | rafaldb.comjocpr.comresearchgate.net |
| Aromatic Compounds | Phenols, Toluene | rjlbpcs.com |
The catalytic activity in reactions involving hexacyanoferrates can be significantly influenced or promoted by the presence of other metal ions. This metal-ion catalysis can occur through several mechanisms, including the formation of ion-pairs, acting as a Lewis acid, or facilitating the decomposition of reactants. nih.gov
For instance, the thermal decomposition of the hexacyanoferrate(II) ion is strongly catalyzed by the addition of mercury(II) ions. Kinetic data suggest that the mechanism involves the formation of ion-pairs between Hg²⁺ and [Fe(CN)₆]⁴⁻, with the rate-determining step being the attack of the mercury(II) ion on the cyano-group. Similarly, the oxidation of various organic substrates by alkaline hexacyanoferrate(III) can be catalyzed by osmium(VIII). researchgate.net In the oxidation of cycloalkanols, the reaction shows a first-order dependence on the concentration of the Os(VIII) catalyst. researchgate.net Trace amounts of metal ions can also catalyze the oxidation of hexacyanoferrate(II) by hydrogen peroxide. acs.org These examples highlight how secondary metal ions can play a crucial role in modulating the redox reactivity of the primary hexacyanoferrate complex. nih.govacs.org
Free Radical Intermediacy in Catalytic Processes
The hexacyanoferrate(III) ion, [Fe(CN)₆]³⁻, is a well-established one-electron oxidant and often participates in catalytic cycles that involve free radical intermediates. These reactions are characterized by the transfer of a single electron, leading to the formation of highly reactive radical species that can then undergo further reactions. Free radical reactions are fundamental in many chemical processes and can be initiated through thermal, photochemical, or redox pathways. uomustansiriyah.edu.iqmasterorganicchemistry.com
One illustrative example of free radical involvement is the copper(II)-catalyzed oxidation of L-phenylalanine by hexacyanoferrate(III). In this multi-step process, an intermediate complex forms between the amino acid and the copper(II) catalyst. This complex then interacts with the hexacyanoferrate(III) ion in the rate-determining step to generate an L-phenylalanine free radical and hexacyanoferrate(II), with the copper catalyst being regenerated. The resulting free radical is highly reactive and proceeds through further steps to yield the final oxidation product. The presence of free radicals in such reactions has been confirmed through polymerization tests, where the addition of a scavenger like acrylonitrile to the reaction mixture results in the formation of a polymer, a characteristic outcome of free radical processes. scielo.org.za
The general mechanism for such a reaction can be summarized as follows:
Formation of a Catalyst-Substrate Complex: The catalyst (e.g., Cu(II)) forms a complex with the substrate (e.g., L-phenylalanine).
Electron Transfer and Radical Formation: The complex reacts with hexacyanoferrate(III) in a single electron transfer step to produce a substrate radical, hexacyanoferrate(II), and regenerates the catalyst.
Radical Reaction and Product Formation: The substrate radical undergoes further reaction, often with another molecule of hexacyanoferrate(III), to form the final product.
While this mechanism is described for hexacyanoferrate(III) in general, the specific influence of the tetraammonium cation on the reaction kinetics and thermodynamics is not extensively detailed in the available literature.
Table 1: Key Species in the Cu(II)-Catalyzed Oxidation of L-phenylalanine by Hexacyanoferrate(III)
| Species | Role in the Reaction |
|---|---|
| Hexacyanoferrate(III) | Oxidizing agent, accepts an electron |
| L-phenylalanine | Substrate, is oxidized |
| Copper(II) | Catalyst, facilitates electron transfer |
| L-phenylalanine free radical | Reactive intermediate |
| Hexacyanoferrate(II) | Reduced form of the oxidizing agent |
Photoinduced Catalysis Mechanisms
Photoinduced catalysis involves the use of light to drive chemical reactions. In the context of hexacyanoferrate complexes, this often involves the absorption of photons, leading to the formation of excited states that can then participate in electron transfer or other chemical transformations. The photocatalytic degradation of hexacyanoferrate(III) is a notable example of such a process. mdpi.com
When a photocatalyst like titanium dioxide (TiO₂) is irradiated with photons of sufficient energy, electrons are promoted to the conduction band, creating electron-hole pairs. These charge carriers can then initiate redox reactions. The holes in the valence band are strongly oxidizing and can generate hydroxyl radicals (•OH) from water, while the electrons in the conduction band can reduce oxygen to form superoxide radicals (O₂•⁻). mdpi.com
The photocatalytic degradation of hexacyanoferrate(III) often proceeds through an initial reduction to hexacyanoferrate(II), followed by the degradation of the complex. This process can lead to the release of free cyanide ions, which can then be further oxidized to less toxic species like cyanate. mdpi.com Studies on the photolysis of hexacyanoferrate(II) have shown that it can undergo photodissociation upon exposure to UV light, leading to the formation of aquapentacyanoferrate(II) and the release of cyanide ions. researchgate.net
The efficiency of these photocatalytic processes can be influenced by various factors, including the pH of the solution, the presence of oxygen, and the nature of the photocatalyst. While these mechanisms are described for hexacyanoferrate complexes, the specific use of tetraammonium hexacyanoferrate in these studies is not always specified.
Table 2: Steps in the Photocatalytic Degradation of Hexacyanoferrate(III) with TiO₂
| Step | Description |
|---|---|
| Photoexcitation | TiO₂ absorbs a photon, creating an electron-hole pair (e⁻/h⁺). |
| Generation of Radicals | The hole (h⁺) oxidizes water to form hydroxyl radicals (•OH). The electron (e⁻) reduces oxygen to form superoxide radicals (O₂•⁻). |
| Reduction of Hexacyanoferrate(III) | Hexacyanoferrate(III) is reduced to hexacyanoferrate(II) by the photogenerated electrons. |
| Degradation of the Complex | The hexacyanoferrate(II) complex is degraded by the reactive oxygen species, leading to the release of cyanide ions. |
| Oxidation of Cyanide | The released cyanide ions can be oxidized to less harmful substances like cyanate. |
Enzyme Mimetic Catalysis (Nanozymes)
Nanozymes are nanomaterials that exhibit enzyme-like catalytic activities. They have garnered significant interest due to their high stability, low cost, and tunable catalytic properties compared to natural enzymes. mdpi.com Various metal hexacyanoferrates, which are structurally related to Prussian blue, have been shown to possess intrinsic enzyme-mimetic activities, particularly peroxidase-like and oxidase-like activities. mdpi.comnih.gov
For instance, copper hexacyanoferrate nanoparticles have been synthesized and shown to exhibit excellent oxidase-mimetic behavior. These nanoparticles can catalyze the oxidation of chromogenic substrates in a process that involves reactive oxygen species. mdpi.comnih.govresearchgate.net Similarly, other mixed metal hexacyanoferrates have been developed that show enhanced peroxidase-like activity, making them potential replacements for natural enzymes in biosensing and immunoassays.
The catalytic mechanism of these hexacyanoferrate-based nanozymes often involves the generation of reactive oxygen species, similar to their natural enzyme counterparts. Their catalytic efficiency can be influenced by the type of metal ions incorporated into the hexacyanoferrate structure.
While the enzyme-mimetic properties of various metal hexacyanoferrates are being actively explored, there is a lack of specific reports in the searched literature detailing this compound itself as a nanozyme. The research in this area has predominantly focused on hexacyanoferrates containing transition metals that can readily participate in redox catalysis.
Table 3: Comparison of Natural Enzymes and Hexacyanoferrate-Based Nanozymes
| Feature | Natural Enzymes | Hexacyanoferrate-Based Nanozymes |
|---|---|---|
| Composition | Proteins | Metal-organic framework |
| Stability | Sensitive to temperature and pH | High stability under harsh conditions |
| Cost | Generally high | Relatively low |
| Catalytic Activity | High and specific | Can be high, specificity is an area of active research |
| Tunability | Limited | Catalytic properties can be tuned by changing the metal centers |
Advanced Material Science Applications of Tetraammonium Hexacyanoferrate
Energy Storage Systems
The demand for efficient and cost-effective energy storage solutions has driven research into novel materials for batteries and other storage devices. Tetraammonium hexacyanoferrate's ability to reversibly intercalate ions makes it a material of significant interest.
Prussian blue analogues, including various hexacyanoferrates, are recognized as highly promising cathode materials for rechargeable batteries due to their three-dimensional open framework, high stability, and low cost. researchgate.net This structure allows for the reversible insertion and extraction of various ions, a fundamental process in battery operation. While much of the research has focused on sodium, potassium, and other metal hexacyanoferrates, the principles extend to the ammonium-based variant.
The performance of hexacyanoferrate-based cathodes is influenced by the transition metal ions connected to the nitrogen end of the cyanide group. researchgate.net For instance, copper hexacyanoferrate has been investigated for its potential in ammonium-ion storage, offering high capacity and a high discharge plateau. researchgate.net Similarly, zinc hexacyanoferrate has been explored as a cathode material in aqueous zinc-ion batteries, demonstrating a high operating voltage of 1.7 V and an energy density of 100 Wh kg⁻¹. nih.gov The electrochemical performance, including specific capacity and cycling stability, is a key area of investigation for these materials. In one study, nickel-doped cobalt hexacyanoferrate showed an improved specific discharge capacity from 70 mAh/g to 89 mAh/g at a current density of 50 mA/g. mdpi.com
The table below summarizes the performance of various hexacyanoferrate-based cathode materials, providing a comparative perspective for the potential of this compound.
| Compound | Battery Type | Specific Capacity | Current Density | Cycling Stability |
| Sodium Manganese Hexacyanoferrate | Sodium-ion | Not specified | Not specified | Improved with CNTs |
| Zinc Hexacyanoferrate | Zinc-ion | 66.5 mAh g⁻¹ | 60 mA g⁻¹ | 80% retention after 200 cycles |
| Nickel-doped Cobalt Hexacyanoferrate | Magnesium-ion | 89 mAh g⁻¹ | 50 mA g⁻¹ | Improved over undoped |
| Sodium Iron Hexacyanoferrate | Lithium/Sodium-ion | 104/109 mAh g⁻¹ | 100 mA g⁻¹ | High cyclic stability |
This table presents data for various hexacyanoferrate compounds to illustrate the general performance of this class of materials as battery cathodes.
Nonaqueous redox flow batteries (NRFBs) offer the potential for higher energy densities and wider operating temperature ranges compared to their aqueous counterparts. researchgate.net These systems rely on redox-active materials dissolved in organic solvents. acs.org The development of stable and highly soluble redox-active species is a primary challenge in this field. acs.org
While specific studies on this compound in NRFBs are not prevalent, the general class of metal complexes is a key area of research. The stability and electrochemical kinetics of the redox-active species are critical for the battery's performance, influencing factors like overpotential and power density. researchgate.net The use of organic cations, such as tetrabutylammonium, is common in the supporting electrolytes for these systems. acs.org This suggests that the ammonium (B1175870) ions in this compound could potentially play a role in the electrolyte system. The primary challenge would be ensuring sufficient solubility and stability of the compound in the chosen nonaqueous solvent during deep cycling. researchgate.net
Advanced Sensor Development
The electrochemical and optical properties of this compound make it a versatile material for the development of advanced sensors.
Hexacyanoferrate-based materials are widely used in the construction of electrochemical sensors and biosensors. They can act as electron transfer mediators, facilitating the electrochemical detection of a wide range of analytes, from ions to complex biomolecules. nih.govmdpi.com The general principle involves modifying an electrode with a layer of the hexacyanoferrate compound. This modified electrode can then be used to detect target molecules through changes in the electrochemical signal.
For instance, aptamer-based sensors, which utilize short strands of DNA or RNA that bind to specific targets, often employ electrochemical detection methods. nih.govmdpi.com In some configurations, the binding of the target molecule to the aptamer on the electrode surface can hinder the electron transfer of a redox probe like hexacyanoferrate, leading to a measurable change in the current. mdpi.com This approach has been used to detect a variety of targets, including ions and quorum-sensing molecules. nih.govmdpi.com
The stability of the hexacyanoferrate layer is crucial for the long-term performance of the sensor. Research has shown that creating alternating layers of different metal hexacyanoferrates, such as Prussian Blue and nickel hexacyanoferrate, can significantly improve the stability of the sensor. nih.gov This layering strategy could be applied to this compound to enhance its robustness in sensor applications. The sensitivity of these sensors is often high, with detection limits in the nanomolar and even picomolar range. mdpi.com
Beyond electrochemistry, hexacyanoferrate compounds can also be utilized in optical sensing platforms. One approach involves the use of hexacyanoferrate-intercalated nanozymes. nih.gov These materials can exhibit peroxidase-like activity, catalyzing reactions that produce a fluorescent or colorimetric signal. nih.gov
A study demonstrated that a hexacyanoferrate intercalated into a layered double hydroxide nanozyme could effectively catalyze the oxidation of a fluorometric substrate by hydrogen peroxide, producing a highly fluorescent product. nih.gov The presence of certain analytes, such as chromium (VI), can enhance this catalytic activity, leading to an increase in the fluorescence intensity that is proportional to the analyte concentration. nih.gov This principle allows for the sensitive detection of the target substance. Under optimal conditions, a linear range of detection from 0.067 to 10 μM with a detection limit of 0.039 μM was achieved for Cr(VI). nih.gov This methodology suggests that this compound could be incorporated into similar nanozyme structures for the development of optical sensors for various environmental and biological analytes.
Functional Nanomaterials and Composites
The synthesis of this compound as nanoparticles or its incorporation into composite materials can significantly enhance its properties and open up new applications. The performance of hexacyanoferrate-based materials in applications like batteries and sensors is often limited by their electronic conductivity. researchgate.net
These strategies can be directly applied to this compound. By creating nanocomposites, it is possible to improve its electrical conductivity, enhance its stability, and increase the accessible surface area for electrochemical reactions. This would lead to improved performance in its applications as a battery cathode material and in the fabrication of more sensitive and robust electrochemical sensors.
Prussian Blue Analogues for Specialized Applications
This compound serves as a crucial precursor in the synthesis of Prussian Blue analogues (PBAs), a class of coordination polymers with a characteristic open framework structure. These analogues are formed through the self-assembly of metallic species and cyanide groups, resulting in materials with exceptional chemical and electronic properties. The versatility of PBAs allows for the incorporation of various transition metals, leading to a wide array of compounds with tailored functionalities.
One of the specialized applications of these materials is in catalysis. For instance, a Prussian Blue analogue, cobalt tetracyanonickelate hexacyanochromate (CoTCNi/HCCr), has been synthesized and demonstrated as an effective nanocatalyst for the reduction of environmentally hazardous nitroaromatic compounds like 4-nitroaniline. researchgate.net The catalytic performance of this PBA is attributed to its high charge transfer capability and redox chemistry.
The following table summarizes the catalytic reduction of 4-nitroaniline using a PBA nanocatalyst:
| Parameter | Value |
| Catalyst | Cobalt Tetracyanonickelate Hexacyanochromate (PBA) |
| Pollutant | 4-Nitroaniline (4-NA) |
| Reducing Agent | NaBH4 |
| Total Reduction Time | 270 seconds |
| Computed Rate Constant (k) | 0.0103 s⁻¹ |
This data highlights the efficiency of Prussian Blue analogues in environmental remediation applications.
Furthermore, the porous and robust nature of PBAs makes them excellent templates for creating highly porous nanostructures of metal oxides, sulfides, and carbides, further expanding their application in catalysis and energy storage.
Framework Materials for Gas Sorption and Separation
The inherent porous structure of hexacyanoferrates, including those derived from this compound, makes them promising candidates for applications in gas sorption and separation. The framework consists of a network of metal centers linked by cyanide ligands, creating cavities and channels that can accommodate small gas molecules.
Research into metal-organic frameworks (MOFs), which share structural similarities with Prussian Blue analogues, has provided significant insights into the principles of gas separation using such materials. The tunability of the pore size and surface chemistry of these frameworks allows for selective adsorption of different gases.
A study on various metal hexacyanoferrate nanoparticles demonstrated their capability to adsorb ammonia (B1221849) gas. The adsorption capacity was found to be dependent on the metal cation present in the framework. This highlights the potential for designing hexacyanoferrate-based materials for specific gas separation tasks. For example, the ammonia adsorption capacity of different metal hexacyanoferrate nanoparticles was investigated, revealing distinct behaviors for frameworks containing In³⁺, Fe³⁺, and Mn²⁺. researchgate.net
The table below presents a comparative overview of ammonia gas adsorption by different metal-hexacyanoferrate nanoparticles:
| Metal Hexacyanoferrate (M-HCF-NP) | Ammonia Adsorption Capacity Order | Adsorption Speed |
| In-HCF | Lower than Fe-HCF | Faster than Fe-HCF and Mn-HCF |
| Fe-HCF (Prussian Blue) | Highest | Slower than In-HCF |
| Mn-HCF | Lowest | Slower than In-HCF |
This data indicates that the composition of the hexacyanoferrate framework can be tailored to optimize both the capacity and kinetics of gas adsorption.
While the field is dominated by MOFs, the unique properties of hexacyanoferrate frameworks, including their potential for lower cost and different selectivities, continue to drive research in this area.
Magnetic Materials Research
The magnetic properties of materials containing transition metal ions like iron are of significant interest in the development of new data storage and spintronic devices. In this compound, the iron is in the +3 oxidation state within the [Fe(CN)₆]³⁻ complex. The magnetic behavior of such compounds is determined by the electronic configuration of the metal ion and the nature of the surrounding ligands.
The hexacyanoferrate(III) ion, [Fe(CN)₆]³⁻, is a low-spin complex due to the strong-field nature of the cyanide ligands. This results in the pairing of electrons in the d-orbitals of the iron(III) ion, leaving it with a single unpaired electron. Consequently, compounds containing this complex are expected to be weakly paramagnetic. In contrast, hexafluoroferrate(III), [FeF₆]³⁻, is a high-spin complex with five unpaired electrons and is therefore strongly paramagnetic. doubtnut.comdoubtnut.com
The magnetic susceptibility of a material is a measure of how it responds to an applied magnetic field. The molar magnetic susceptibility (χₘ) for paramagnetic materials is positive and its magnitude is related to the number of unpaired electrons. For comparison, the magnetic susceptibility of potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), a compound structurally similar to the iron-cyanide core of this compound, is provided in the table below.
| Compound | Formula | Molar Magnetic Susceptibility (χₘ) / 10⁻⁶ cm³ mol⁻¹ |
| Potassium ferricyanide | K₃Fe(CN)₆ | +2290 |
This value is indicative of the paramagnetic nature arising from the single unpaired electron in the low-spin d⁵ configuration of Fe(III) in the hexacyanoferrate(III) complex. fizika.si
Research in this area focuses on understanding and controlling the magnetic interactions between metal centers in Prussian Blue analogues and related structures, with the aim of designing materials with specific magnetic ordering and properties.
Smart Windows and Electrochromic Devices
Electrochromic materials are capable of changing their optical properties, such as color and transparency, in response to an applied electrical potential. This functionality is the basis for smart windows, which can dynamically control the amount of light and heat passing through, leading to significant energy savings in buildings. Prussian Blue and its analogues are well-known for their excellent electrochromic properties.
The electrochromic behavior of these materials stems from the reversible redox reactions of the metal centers within the framework. For instance, Prussian Blue can be switched between a colored (blue) state and a transparent (or bleached) state by the insertion and extraction of ions from an electrolyte.
Devices based on these materials typically consist of an electrochromic film on a transparent conducting substrate, an ion-conducting electrolyte, and a counter electrode. The performance of these devices is characterized by several key parameters, including the optical modulation (the difference in transmittance between the colored and bleached states), the switching speed, and the coloration efficiency (the change in optical density per unit of charge inserted).
The following table presents typical performance characteristics of an electrochromic device utilizing a Prussian Blue analogue, copper hexacyanoferrate:
| Performance Metric | Value/Characteristic |
| Electrochromic Material | Copper Hexacyanoferrate Nanoparticles |
| Color Change | Brown (oxidized) to Orange (reduced) |
| Stability | High stability observed in nanostructured electrodes |
The development of nanostructured electrodes has been shown to enhance the stability and performance of electrochromic devices based on Prussian Blue analogues. nih.gov
Ongoing research focuses on improving the durability, switching speed, and color range of these electrochromic devices, with this compound and its derivatives playing a key role as versatile precursor materials.
Solid State Chemistry and Crystalline Properties of Tetraammonium Hexacyanoferrate
Crystallographic Characterization of Polycrystalline Tetraammonium Hexacyanoferrate Materials
Detailed crystallographic data, including lattice parameters and the specific space group for polycrystalline this compound, ((NH₄)₄[Fe(CN)₆]), are not extensively available in the public domain. However, the broader family of metal hexacyanoferrates, often referred to as Prussian blue analogues, typically exhibits a face-centered cubic lattice structure. The physical and chemical properties of these materials, including their crystal structure, are highly dependent on the synthesis conditions such as the molar ratio of precursors, the order of their addition, temperature, and pH mdpi.com. For related ammonium-containing hexacyanoferrate complexes, such as strontium ammonium (B1175870) hexacyanoferrate(II) dihydrate, an orthorhombic Pnma space group has been identified researchgate.net. It is important to note that the presence of different cations and water of hydration significantly influences the crystal structure, and therefore, this information cannot be directly extrapolated to this compound.
Phase Transitions and Thermal Stability
This compound undergoes a multi-step thermal decomposition process when heated in the air. The decomposition begins at approximately 95°C sciencemadness.org. Thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), has shown that the complete decomposition results in a total mass loss of 70%, corresponding to the transformation of the precursor to iron(III) oxide (Fe₂O₃) researchgate.net.
The decomposition mechanism involves several sequential phase transitions with the formation of distinct intermediate compounds. The proposed steps are as follows researchgate.net:
Formation of (NH₄)₃[Fe(CN)₆]
Formation of (NH₄)₃[Fe(CN)₅]
Formation of Prussian Blue (Fe₄[Fe(CN)₆]₃)
Final transformation to amorphous Fe₂O₃
Heating the compound above 220°C can be utilized as a method for synthesizing Prussian blue nanoparticles sciencemadness.org. Further heating of these nanoparticles in air leads to the formation of Fe₂O₃ nanoparticles researchgate.net.
| Temperature Range (°C) | Intermediate/Final Product | Key Observations |
|---|---|---|
| Starts at ~95 | Initial Decomposition | The onset of thermal decomposition sciencemadness.org. |
| Intermediate Stages | (NH₄)₃[Fe(CN)₆], (NH₄)₃[Fe(CN)₅], Fe₄[Fe(CN)₆]₃ (Prussian Blue) | Sequential formation of intermediate phases researchgate.net. |
| >220 | Fe₄[Fe(CN)₆]₃ (Prussian Blue) Nanoparticles | A method for the synthesis of Prussian Blue nanoparticles sciencemadness.org. |
| Final Stage | Fe₂O₃ (Iron(III) oxide) | Complete transformation with a 70% mass loss researchgate.net. |
Crystallite Size and Microstructure Control
The control of crystallite size and microstructure is a crucial aspect of tailoring the properties of metal hexacyanoferrates for various applications. For this class of materials, the synthesis conditions play a pivotal role in determining the resulting particle size and morphology mdpi.com. Factors such as the concentration of reactants, the rate of addition, temperature, and the presence of capping agents or stabilizers can be manipulated to control the nucleation and growth of crystals, thereby influencing the final crystallite size and microstructure mdpi.com. While these principles are generally applicable, specific research detailing methods for the controlled synthesis of this compound with tailored crystallite sizes and microstructures is not extensively documented in the available literature. The thermal decomposition of this compound has been shown to produce nanoparticles of Prussian blue, indicating that the precursor's decomposition can be a route to nanostructured materials sciencemadness.org.
Defects and Non-Stoichiometry in Crystalline Lattices
Defects and non-stoichiometry are common features in the crystal lattices of Prussian blue analogues and can significantly impact their properties researchgate.net. These imperfections can include vacancies in the [Fe(CN)₆]⁴⁻ sites and the presence of coordinated or interstitial water molecules researchgate.net. Such defects can influence the material's electrochemical performance and structural stability. While this is a well-established concept for the broader family of hexacyanoferrates, specific studies focusing on the nature and concentration of defects and the extent of non-stoichiometry in this compound are not detailed in the currently available scientific literature. The general understanding is that the presence of such defects can be controlled to some extent by the synthesis conditions mdpi.com.
Advanced Analytical Determination Methodologies Involving Tetraammonium Hexacyanoferrate
Spectrophotometric and Spectrofluorimetric Approaches
Spectroscopic methods provide rapid and accessible means for quantifying hexacyanoferrate(II). These techniques are based on the interaction of the complex with electromagnetic radiation, either through absorption or emission processes.
One of the most established spectrophotometric methods involves the formation of the intensely colored mixed-valence complex, Prussian Blue (ferric hexacyanoferrate). In this indirect method, a reducing agent analyte can reduce iron(III) to iron(II), which then reacts with a hexacyanoferrate(III) reagent to form Prussian Blue, measured around 700 nm. univ-ovidius.roalliedacademies.orgresearchgate.net Conversely, an oxidizing agent can convert hexacyanoferrate(II) to hexacyanoferrate(III), which then reacts with an iron(II) source to generate the same chromophore. A more direct approach involves a two-step dissolution process where Prussian Blue is treated with a dilute base to form iron(III) hydroxide, which then reforms a nanosuspension of Prussian Blue upon acidification, showing a strong absorbance maximum around 710 nm. indianchemicalsociety.com This method has been validated with a linear response in the range of 0.1–100 µg/mL and a limit of detection (LOD) of 0.099 µg/mL. indianchemicalsociety.com
Spectrofluorimetry offers higher sensitivity through fluorescence quenching or enhancement mechanisms. The hexacyanoferrate(II) ion can act as an efficient quencher for the fluorescence of various probes, such as silicon quantum dots (Si QDs). nih.gov A method based on the quenching of Si QDs fluorescence via electrostatic interaction has been developed for the determination of potassium hexacyanoferrate(II). This approach demonstrated a wide linear range from 0.05 to 8.0 µg/mL and a very low detection limit of 30 ng/mL, making it suitable for trace analysis in food samples. nih.gov Another strategy uses graphene quantum dots (GQDs) in a turn-on-off sensor system. The fluorescence of GQDs is first quenched by mercuric ions (Hg²⁺); the subsequent addition of anions like cyanide or ferricyanide (B76249) can selectively restore or alter the fluorescence, allowing for sensitive detection. nih.gov
| Method | Principle | Wavelength (λmax) | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Spectrophotometry (Prussian Blue) | Formation of ferric hexacyanoferrate complex | ~700-710 nm | 0.1 - 100 µg/mL | 0.099 µg/mL | indianchemicalsociety.com |
| Spectrofluorimetry (Quenching) | Fluorescence quenching of Silicon Quantum Dots | - | 0.05 - 8.0 µg/mL | 30 ng/mL | nih.gov |
Chromatographic Separation and Detection Techniques
Chromatographic methods are powerful tools for separating the hexacyanoferrate(II) anion from complex sample matrices, thereby enhancing selectivity and reducing interferences. Ion chromatography and high-performance liquid chromatography are the predominant techniques employed.
HPLC provides a rapid and reliable method for the determination of the hexacyanoferrate(II) ion, particularly in food-grade salts where it is used as an anti-caking agent. nih.gov A validated reversed-phase HPLC method utilizes an analytical column with a mobile phase consisting of sodium perchlorate (B79767) and sodium hydroxide, with UV detection at 221 nm. nih.govresearchgate.net This method has demonstrated excellent linearity over a concentration range of 0.1–10 mg/L, with a limit of detection (LOD) of 0.02 mg/kg and a limit of quantification (LOQ) of 0.07 mg/kg. nih.gov For complex matrices, such as salts containing herbs and spices, a C18 cartridge can be used for sample cleanup to minimize interference. nih.govresearchgate.net
Ion chromatography (IC) is exceptionally well-suited for the analysis of cyanide and its metal complexes, including hexacyanoferrate(II), in various environmental and industrial samples. tandfonline.comtandfonline.com IC can effectively separate different cyanide species, such as free cyanide and stable metal complexes like [Fe(CN)₆]⁴⁻, providing crucial speciation information. tandfonline.comtandfonline.com The separation is typically achieved on an anion-exchange column followed by detection. epa.gov Common detection methods include UV absorbance and pulsed amperometric detection (PAD). thermofisher.comnih.gov An IC method with UV detection allows for the resolution of individual metal cyanide complexes in a single automated run. thermofisher.com For trace analysis, on-line sample preconcentration can be employed to achieve very low detection limits, down to the µg/L level. tandfonline.comthermofisher.com
| Technique | Column Type | Mobile Phase/Eluent | Detector | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC | Reversed-Phase Analytical Column | Sodium Perchlorate and Sodium Hydroxide | UV (221 nm) | LOD: 0.02 mg/kg; LOQ: 0.07 mg/kg; Linear Range: 0.1-10 mg/L | nih.gov |
| Ion Chromatography | Anion-Exchange (e.g., Dionex IonPac AS11) | Gradient of Sodium Cyanide, Sodium Hydroxide, Sodium Perchlorate | UV Absorbance | Resolves individual metal cyanide complexes in a single run. | thermofisher.com |
| Ion Chromatography | Anion-Exchange | Alkaline Eluent | Pulsed Amperometric Detection (PAD) | LOD for cyanide in urine: 1.8 µg/L. | nih.gov |
Electrochemical Detection Methods
Electrochemical methods are highly sensitive and are based on the well-defined redox behavior of the hexacyanoferrate(II)/hexacyanoferrate(III) couple ([Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻). This redox couple is known for its nearly ideal, reversible one-electron transfer kinetics, making it a standard for electrochemical studies. basinc.comasdlib.org
Cyclic voltammetry (CV) is a versatile technique used to study the electrochemical properties of the hexacyanoferrate system. basinc.comeajournals.orgnih.gov In CV, the potential is scanned linearly, and the resulting current, which is proportional to the analyte's concentration, is measured. eajournals.org The formal reduction potential (E⁰') and diffusion coefficient can be determined from the voltammogram. basinc.com For quantitative analysis, differential-pulse voltammetry can be employed. Using a chemically modified carbon-paste electrode, a linear relationship between current and concentration was found for hexacyanoferrate(II) from 0.3 to 6000 µg/L.
Amperometric sensors measure the current at a fixed potential. This technique has been used to develop biosensors where the hexacyanoferrate couple acts as a redox mediator. mdpi.com For instance, in a sarcosine biosensor for prostate cancer detection, sarcosine oxidase enzyme activity is coupled to the electrochemical reduction of ferricyanide to ferrocyanide, which is then detected at the electrode. mdpi.com Chronoamperometry, which measures current as a function of time after a potential step, is another method used for quantification. researchgate.netresearchgate.net
Conductometric analysis involves measuring the electrical conductivity of a solution. While less common for direct quantification of hexacyanoferrate itself, it is used in titrations. The conductometric titration of hexacyanoferrate(II) with silver nitrate (B79036) has been studied. nih.gov The reaction forms poorly soluble salts, such as Ag₄[Fe(CN)₆], causing distinct changes in the solution's conductivity. The endpoint of the titration is identified by a sharp change in the conductivity curve, allowing for the determination of the hexacyanoferrate(II) concentration. nih.gov This method is particularly useful in confirming the stoichiometry of precipitation reactions involving the hexacyanoferrate anion.
| Method | Principle | Electrode/Sensor | Performance Characteristics | Reference |
|---|---|---|---|---|
| Differential-Pulse Voltammetry | Measures peak current from a potential scan with pulses. | Chemically Modified Carbon-Paste Electrode | Linear range: 0.3 - 6000 µg/L of Fe. | |
| Cyclic Voltammetry | Measures current during a linear potential sweep. | Platinum, Glassy Carbon, Gold | Used to determine redox potential and diffusion coefficient. | basinc.com |
| Amperometry | Measures current at a constant potential. | Screen-Printed or Modified Electrodes | Commonly used in biosensors with hexacyanoferrate as a mediator. | mdpi.com |
| Conductometric Titration | Measures change in solution conductivity during titration. | Conductivity Cell | Endpoint determined by precipitation of Ag₄[Fe(CN)₆]. | nih.gov |
Kinetic Analysis for Trace Element Determination
The general principle involves a redox reaction where the rate is monitored over time, typically by spectrophotometry. A trace amount of a specific metal ion can catalyze this reaction, meaning the rate of the reaction is proportional to the concentration of the catalyst (the trace element). By measuring the reaction rate in the presence of an unknown concentration of the metal ion and comparing it to a calibration curve prepared with known concentrations, the amount of the trace element can be quantified.
A common approach is the use of an indicator reaction, where the oxidation of a substrate by hexacyanoferrate(III) results in a colored product or the disappearance of a colored reactant. The change in absorbance at a specific wavelength is monitored over time.
For instance, the catalytic effect of a trace metal ion (Mⁿ⁺) on the oxidation of a substrate (S) by hexacyanoferrate(III) can be represented by the following simplified scheme:
Uncatalyzed Reaction (slow): [Fe(CN)₆]³⁻ + S → [Fe(CN)₆]⁴⁻ + S_oxidized
Catalyzed Reaction (fast): Mⁿ⁺ + S → M⁽ⁿ⁻¹⁾⁺ + S_oxidized M⁽ⁿ⁻¹⁾⁺ + [Fe(CN)₆]³⁻ → Mⁿ⁺ + [Fe(CN)₆]⁴⁻
In this cycle, the catalyst (Mⁿ⁺) is regenerated, allowing a small amount of the trace element to facilitate the transformation of a much larger amount of the reactants. The rate of the catalyzed reaction is directly proportional to the concentration of the trace metal catalyst.
Detailed Research Findings:
While specific studies focused on tetraammonium hexacyanoferrate are scarce, research on hexacyanoferrate(III) in general demonstrates its utility. For example, catalytic kinetic methods based on the hexacyanoferrate(III)-cyanide redox reaction have been proposed for the determination of copper. nih.gov In such methods, experimental conditions are optimized to achieve the lowest possible detection limit. nih.gov The rate of reaction can be measured using different approaches, including the rate-constant method, the fixed-concentration method, and the fixed-time method, with the rate-constant method often providing the highest sensitivity and precision. nih.gov
The versatility of the hexacyanoferrate(III) ion as an oxidant is also evident in its application for the kinetic determination of other species, such as the catalyzed oxidation of various organic substrates. The reaction progress is typically monitored by the decrease in absorbance of the hexacyanoferrate(III) ion at its maximum absorption wavelength.
To illustrate the type of data generated in such kinetic studies, the following interactive table presents a hypothetical set of results for the determination of a trace metal "X" using a kinetic-spectrophotometric method involving a hexacyanoferrate(III) salt. This data is for illustrative purposes only, as specific research findings for this compound were not found.
Table 1: Hypothetical Data for Kinetic Determination of Trace Metal "X"
| Sample ID | Concentration of "X" (ng/mL) | Initial Rate (absorbance units/min) |
| Blank | 0 | 0.005 |
| Standard 1 | 10 | 0.025 |
| Standard 2 | 20 | 0.045 |
| Standard 3 | 30 | 0.065 |
| Standard 4 | 40 | 0.085 |
| Unknown Sample | ? | 0.055 |
From a calibration curve plotted with the standard data, the concentration of "X" in the unknown sample can be determined. The sensitivity of such methods can be very high, with detection limits often in the nanogram per milliliter (ng/mL) range. nih.gov
Interferences from other ions are a critical consideration in kinetic analysis. Some ions may also catalyze the reaction or inhibit it, leading to inaccurate results. Therefore, masking agents are often employed to selectively complex with interfering ions and prevent their participation in the reaction.
Environmental Remediation Research Utilizing Tetraammonium Hexacyanoferrate Excluding Toxicity
Ion-Exchange Capabilities for Selective Metal and Radionuclide Removal
The foundational principle behind many of the environmental applications of tetraammonium hexacyanoferrate lies in its capacity for ion exchange. The ammonium (B1175870) (NH₄⁺) ions within its crystal lattice can be readily exchanged for other cations, a characteristic that is particularly advantageous for the selective removal of certain metals and radionuclides from aqueous solutions.
Research has demonstrated the efficacy of hexacyanoferrate compounds in the removal of heavy metals from contaminated water. While specific quantitative data for this compound is not extensively detailed in readily available literature, the general mechanism involves the substitution of ammonium ions with divalent and trivalent heavy metal cations. This process is facilitated by the porous structure of the hexacyanoferrate, which allows for the sequestration of these metal ions. Studies on related hexacyanoferrate compounds, such as tetrapotassium hexacyanoferrate(II), have shown significant removal of heavy metals like cadmium. For instance, in certain scenarios, the removal of cadmium can be as high as 95%. nih.gov This suggests a strong potential for this compound to act as an effective scavenger for a range of heavy metal pollutants.
Table 1: Illustrative Heavy Metal Removal by Hexacyanoferrate Compounds
| Heavy Metal | Removal Efficiency (%) | Research Context |
| Cadmium (Cd²⁺) | 72 - 95 | Removal from wine using tetrapotassium hexacyanoferrate(II) nih.gov |
Note: This table provides data for a closely related hexacyanoferrate to illustrate the potential efficacy, due to the limited specific data for the tetraammonium form.
A significant focus of research has been on the application of ammonium-containing hexacyanoferrates for the sequestration of radioactive isotopes, particularly cesium-137. The high selectivity of the hexacyanoferrate crystal lattice for cesium ions is a well-documented phenomenon. This selectivity arises from the compatibility of the hydrated ionic radius of cesium with the size of the vacancies within the crystal structure, allowing for a strong and selective binding through ion exchange with ammonium ions. mdpi.com
A study on ammonium-iron(III)-hexacyanoferrate(II) demonstrated a notable reduction in the transfer of radiocesium. In laboratory studies with goats, the use of this compound led to a reduction of radiocesium transfer to milk by up to 85% and to meat by a maximum of 60%. nih.gov The ion-exchange mechanism is also effective for other monovalent cations with similar ionic radii, such as rubidium and thallium.
Table 2: Reduction of Radiocesium Transfer Using an Ammonium-Hexacyanoferrate Compound
| Biological Compartment | Maximum Reduction in Radiocesium Transfer (%) |
| Milk | 85 nih.gov |
| Meat | 60 nih.gov |
Adsorption Mechanisms of Organic and Inorganic Pollutants
In addition to ion exchange, this compound is believed to be capable of removing pollutants through adsorption. This process involves the accumulation of molecules, atoms, or ions on the surface of the adsorbent. The surface of the hexacyanoferrate material can provide sites for the physical or chemical binding of various organic and inorganic contaminants. The specific mechanisms can include van der Waals forces, electrostatic interactions, and the formation of coordination complexes. However, detailed research focusing specifically on the adsorption mechanisms of a broad range of organic and inorganic pollutants by this compound is not extensively documented in the available scientific literature.
Photocatalytic and Electrocatalytic Degradation of Contaminants in Aqueous Systems
The potential of hexacyanoferrate compounds to act as catalysts in the degradation of environmental pollutants is an emerging area of research. In photocatalysis, a material absorbs light energy to generate highly reactive species that can break down contaminants. While direct studies on this compound as a photocatalyst for pollutant degradation are limited, research on analogous compounds like copper hexacyanoferrate(II) has shown its ability to act as a semiconductor in the photocatalytic degradation of dyes, such as Bismark Brown. tsijournals.com In this process, the semiconductor material is excited by light, leading to the generation of electrons and holes that can participate in redox reactions to degrade organic molecules.
The electrocatalytic application of this compound for contaminant degradation is another area of potential, though specific research is not widely available. In principle, the iron in the hexacyanoferrate complex can exist in different oxidation states, which could facilitate electron transfer processes necessary for the electrochemical degradation of pollutants.
Development of Sustainable Remediation Technologies
To enhance the practical application of this compound in environmental remediation, research is being directed towards the development of sustainable technologies. This includes the incorporation of the compound into more stable and easily recoverable forms, such as composites and membranes. By embedding this compound within a polymer matrix or onto a solid support, its durability and handling properties can be improved, and it can be more readily separated from treated water for potential reuse.
Industrial Synthesis and Chemical Engineering Aspects of Tetraammonium Hexacyanoferrate Production
Process Optimization for High-Purity Production
The primary synthesis route for tetraammonium hexacyanoferrate involves the neutralization of hydroferrocyanic acid (H₄[Fe(CN)₆]) with ammonia (B1221849) (NH₃). wikipedia.orgsciencemadness.org The optimization of this process is critical for ensuring the production of a high-purity product, free from unreacted starting materials and byproducts.
Key optimization parameters include temperature, pH, reactant concentration, and mixing rate. The reaction is typically carried out in an aqueous solution. Maintaining a precise stoichiometric balance between the reactants is paramount to prevent the presence of residual hydroferrocyanic acid or excess ammonia in the final product.
The control of pH throughout the reaction is crucial as it influences the stability of the hexacyanoferrate(II) ion and the precipitation of the product. An optimal pH range ensures complete neutralization while preventing the decomposition of the complex. Temperature control is also vital; although the reaction can proceed at ambient temperature, optimization studies often explore a range of temperatures to determine the ideal conditions for maximizing yield and controlling crystal size.
Post-synthesis purification steps, such as recrystallization, are often employed to achieve the desired purity levels. The solubility characteristics of this compound, which is soluble in water but not in ethanol (B145695), are leveraged in these purification processes. wikipedia.org The addition of ethanol to the aqueous solution can be used to precipitate the purified product. wikipedia.org
Table 1: Key Parameters for Purity Optimization
| Parameter | Optimal Range/Condition | Rationale |
| Stoichiometry | Molar ratio of NH₃ to H₄[Fe(CN)₆] slightly above 4:1 | Ensures complete neutralization of the acid. |
| pH | Near-neutral (pH 7-8) | Prevents decomposition of the hexacyanoferrate(II) ion and ensures complete reaction. |
| Temperature | 20-40°C | Balances reaction rate with control over crystallization and energy costs. |
| Mixing Speed | Moderate to High | Ensures homogeneity of the reaction mixture, promoting uniform crystal growth. |
| Purification | Recrystallization from water/ethanol mixture | Leverages solubility differences to remove impurities. |
Continuous Flow Reaction Design for Chemical Manufacturing
The transition from traditional batch processing to continuous flow manufacturing offers significant advantages for the production of this compound, including enhanced safety, improved product consistency, and higher throughput. nih.govnih.gov A continuous flow setup for this synthesis would typically involve pumping streams of aqueous hydroferrocyanic acid and ammonia into a micromixer or T-junction, where they rapidly combine.
The resulting solution then flows through a residence time unit, which could be a coiled tube or a series of continuous stirred-tank reactors (CSTRs), where the reaction and crystallization occur. researchgate.net The precise control over mixing and temperature afforded by flow reactors can lead to a more uniform particle size distribution of the final product. nih.gov The ability to operate at elevated pressures allows for heating the reaction mixture above its normal boiling point, potentially accelerating the reaction rate. nih.gov
Key components of a continuous flow system for this process would include:
Pumps: To deliver precise and pulseless flows of the reactant solutions.
Mixers: T-mixers or static mixers to ensure rapid and efficient mixing of the reactants.
Reactor: A plug flow reactor (PFR), such as a heated capillary or tube, to control reaction time and temperature. researchgate.net
Back-Pressure Regulator: To maintain a constant pressure throughout the system, preventing solvent boiling and ensuring consistent flow. nih.gov
Collection/Purification Module: An in-line system for product isolation, which could involve cooling crystallization or antisolvent precipitation followed by filtration.
This approach minimizes the volume of hazardous materials handled at any given time, thereby improving the inherent safety of the process. researchgate.net
Scale-Up Considerations in Industrial Chemical Production
Scaling up the production of this compound from laboratory to industrial scale presents several engineering challenges that must be addressed to ensure safety, efficiency, and consistent product quality. catsci.comnih.gov
One of the most critical considerations is heat management. The neutralization reaction is exothermic, and the heat generated increases with the volume of the reactants. noahchemicals.com In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. catsci.com This can lead to temperature gradients within the reactor, potentially causing localized boiling, side reactions, or the formation of impurities. Therefore, effective cooling systems, such as reactor jackets or internal cooling coils, are essential.
Mixing is another critical factor. Achieving uniform mixing in a large-scale reactor is more challenging than in a laboratory flask. Inadequate mixing can lead to localized areas of high reactant concentration, resulting in non-uniform product quality and potential safety hazards. The choice of impeller type, agitation speed, and baffle design are all critical design parameters. researchopenworld.com
Other scale-up considerations include:
Material Transfer: Handling large quantities of raw materials and products requires robust pumping and conveying systems.
Process Control: A sophisticated process control system is needed to monitor and regulate parameters like temperature, pressure, flow rates, and pH in real-time.
Safety: A thorough hazard and operability (HAZOP) study is required to identify potential risks associated with large-scale production and to implement appropriate safety measures. noahchemicals.com
Table 2: Scale-Up Challenges and Mitigation Strategies
| Challenge | Consequence of Poor Control | Mitigation Strategy |
| Heat Transfer | Runaway reaction, product decomposition, inconsistent crystal size. | Use of jacketed reactors, internal cooling coils, and precise temperature control systems. noahchemicals.com |
| Mass Transfer (Mixing) | Incomplete reaction, impurity formation, non-uniform product. | Proper reactor and impeller design, optimization of agitation speed, use of baffles. |
| Crystallization Control | Broad particle size distribution, poor filterability. | Controlled cooling profiles, seeding, use of anti-solvents, and well-designed crystallizers. |
| Downstream Processing | Inefficient filtration and drying, product loss. | Selection of appropriate large-scale filtration and drying equipment (e.g., filter presses, fluid bed dryers). |
Reactor Design and Engineering for Efficient Synthesis
The choice of reactor is a cornerstone of the chemical process design for this compound synthesis. Both batch and continuous reactors can be employed, with the selection depending on the desired production scale, operational flexibility, and economic considerations.
For smaller-scale production or processes requiring high flexibility, a batch reactor is often suitable. A typical design would be a glass-lined or stainless steel stirred-tank reactor equipped with a heating/cooling jacket, an agitator, and ports for adding reactants and monitoring the process.
For large-scale, continuous production, a system of Continuous Stirred-Tank Reactors (CSTRs) in series or a Plug Flow Reactor (PFR) would be more efficient. researchgate.net
CSTRs: These reactors provide excellent mixing and temperature control. A series of CSTRs can be used to approximate the performance of a PFR while allowing for better control over the residence time distribution. This can be particularly advantageous for controlling the crystallization process.
PFRs: A tubular or coiled PFR can offer high throughput and excellent control over the reaction time for this likely fast neutralization reaction. researchgate.net They are well-suited for continuous processes where product consistency is key.
A specialized type of reactor, such as a crystallizer , might be integrated into the process train. These are specifically designed to control the cooling rate, supersaturation, and agitation to produce crystals with a desired size and shape, which is important for downstream processing like filtration and drying.
The design must also account for the materials of construction to ensure compatibility with the reactants and products, preventing corrosion and contamination. Fixed-bed reactors, while common in many chemical processes, are less suitable for this synthesis due to the precipitation of the solid product, which would lead to clogging. sarpublication.comresearchgate.net
Table 3: Comparison of Reactor Types for this compound Synthesis
| Reactor Type | Advantages | Disadvantages |
| Batch Stirred-Tank Reactor | High flexibility for different batch sizes, good for multi-product plants. | Lower throughput, potential for batch-to-batch variability. |
| Continuous Stirred-Tank Reactor (CSTR) | Excellent temperature control and mixing, steady-state operation. | Lower conversion per unit volume compared to PFR for positive order reactions. researchgate.net |
| Plug Flow Reactor (PFR) | High conversion per unit volume, efficient for fast reactions, consistent product quality. | Poor for handling solids unless specifically designed (e.g., slurry reactors), potential for clogging. |
Reaction Kinetics and Thermodynamics of Tetraammonium Hexacyanoferrate Systems
Oxidation-Reduction Reaction Mechanisms
Electron transfer reactions involving hexacyanoferrate complexes can proceed through two primary mechanisms: outer-sphere and inner-sphere pathways. The distinction lies in the nature of the interaction between the oxidant and reductant during the electron transfer event. york.ac.uk
Outer-Sphere Electron Transfer Processes
In an outer-sphere electron transfer (OSET) mechanism, the coordination shells of both the reductant and oxidant remain intact during the reaction. york.ac.uk The electron tunnels from the donor to the acceptor over a distance, with the solvent medium playing a crucial role in mediating this process. uleth.ca The hexacyanoferrate system is a quintessential example of a redox couple that typically reacts via an outer-sphere pathway, largely because both the hexacyanoferrate(II) and hexacyanoferrate(III) complexes are substitutionally inert. rjlbpcs.com
The rate of outer-sphere electron transfer is governed by several factors, including the thermodynamic driving force of the reaction and the reorganization energy (λ). The reorganization energy encompasses the energy required to alter the bond lengths and angles of the reactants and to reorient the surrounding solvent molecules to accommodate the change in oxidation state. nih.govwikipedia.org Marcus theory provides a quantitative framework for understanding these relationships. wikipedia.org For the hexacyanoferrate self-exchange reaction ([Fe(CN)₆]⁴⁻ + [Fe(CN)₆]³⁻ ⇌ [Fe(CN)₆]³⁻ + [Fe(CN)₆]⁴⁻), the process is rapid, reflecting a relatively low reorganization energy.
Key characteristics of OSET in hexacyanoferrate systems include:
Intact Coordination Spheres: The primary coordination sphere of the iron center does not change during electron transfer. mdpi.com
Weak Electronic Coupling: The interaction between the donor and acceptor is weak, and they retain their individual chemical identities. wikipedia.org
Dependence on Reorganization Energy: The reaction rate is sensitive to changes in the geometry of the complex and the polarity of the solvent.
Inner-Sphere Electron Transfer Mechanisms
An inner-sphere electron transfer (ISET) mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidant and the reductant. wikipedia.org This bridging ligand acts as a conduit for the electron to travel from the donor to the acceptor. davuniversity.org For this mechanism to be operative, at least one of the reactants must be substitutionally labile to allow for the formation of the bridged complex. bhu.ac.in
While less common for the hexacyanoferrate system due to its inertness, an inner-sphere pathway can be envisaged if one of the cyanide ligands is replaced by a suitable bridging ligand or if the reaction partner is designed to facilitate such a bridge. Common bridging ligands include halides, pseudohalides like thiocyanate (B1210189), and various organic molecules with multiple coordination sites. wikipedia.org
The three main steps in an inner-sphere reaction are:
Precursor Complex Formation: A bridged complex is formed between the oxidant and reductant. wikipedia.org
Electron Transfer: The electron is transferred through the bridging ligand. wikipedia.org
Successor Complex Dissociation: The bridged complex breaks apart to yield the final products.
The nature of the bridging ligand is crucial, as its ability to facilitate electronic communication between the two metal centers directly impacts the reaction rate. davuniversity.org
Influence of pH and Ionic Strength on Reaction Rates
The kinetics of redox reactions involving tetraammonium hexacyanoferrate are sensitive to the composition of the reaction medium, particularly its pH and ionic strength.
The rate of oxidation of hexacyanoferrate(II) can be influenced by the pH of the solution. In acidic media, the hexacyanoferrate(II) and hexacyanoferrate(III) anions can undergo protonation to form various hydroferrocyanic and hydroferricyanic acids. rjlbpcs.com These protonated species may exhibit different redox potentials and reaction kinetics compared to the fully deprotonated [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ couple. For instance, in the oxidation of hexacyanoferrate(II) by periodate, the reaction rate is dependent on the pH. researchgate.net Similarly, the synthesis of iron hexacyanoferrate particles shows that increasing the synthesis pH leads to slower reaction kinetics. rsc.org
Ionic strength plays a significant role in the kinetics of reactions between ionic species, as described by the Brønsted-Bjerrum equation. usp.br For a reaction between two ions, the rate constant varies with the ionic strength of the solution. In the oxidation of hexacyanoferrate(II) (an anion) by another anion, an increase in ionic strength generally leads to an increase in the reaction rate. This is attributed to the stabilization of the more highly charged transition state by the ionic atmosphere. usp.bracs.org Conversely, if the reaction is between oppositely charged ions, an increase in ionic strength would decrease the reaction rate.
The table below illustrates the effect of ionic strength on the rate constant for the oxidation of ascorbic acid by hexacyanoferrate(III). usp.br
| Ionic Strength (M) | Observed Rate Constant, kobs (s⁻¹) |
| 0.02 | 0.011 |
| 0.05 | 0.015 |
| 0.10 | 0.019 |
| 0.20 | 0.025 |
This interactive table demonstrates a positive correlation between ionic strength and the reaction rate constant, consistent with a reaction between two anionic species.
Catalysis and Inhibition in Redox Processes
The rates of electron transfer reactions involving the hexacyanoferrate system can be significantly altered by the presence of catalysts or inhibitors.
Catalysis: Certain metal ions and nanoparticles have been shown to catalyze the redox reactions of hexacyanoferrate.
Copper(II) ions can act as a catalyst in the oxidation of various substrates by hexacyanoferrate(III). nih.govscielo.org.za The catalytic cycle often involves the formation of an intermediate complex between the catalyst and one of the reactants.
Gold nanoparticles (Au-NPs) have been demonstrated to be effective catalysts for the reduction of hexacyanoferrate(III). nih.gov The nanoparticles can act as an electron relay, where the reducing agent first transfers an electron to the nanoparticle, which then reduces the hexacyanoferrate(III). nih.gov The catalytic activity is often dependent on the size and shape of the nanoparticles. nih.gov
Inhibition: Reaction rates can be decreased by the presence of inhibitors.
Product Inhibition: In some cases, the product of the redox reaction can act as an inhibitor. For example, the addition of hexacyanoferrate(II) has been observed to retard the rate of oxidation of 2-methylindole (B41428) by hexacyanoferrate(III), suggesting a reversible step involving the product. ekb.eg
Anionic Inhibition: The formation of adducts between hexacyanoferrate(II) and enzymes can be inhibited by various anions. nih.gov Anions such as perchlorate (B79767) (ClO₄⁻), sulfate (B86663) (SO₄²⁻), thiocyanate (SCN⁻), and azide (B81097) (N₃⁻) can compete with hexacyanoferrate(II) for binding sites, thereby inhibiting the electron transfer process. nih.gov The nature of the inhibition (competitive or mixed) depends on the specific anion and its interaction with the reactant. nih.gov
Activation Parameters and Transition State Theory
Transition state theory provides a framework for understanding the energetic requirements of a reaction. It postulates the existence of a high-energy transition state or activated complex in equilibrium with the reactants. york.ac.uk The rate of the reaction is then determined by the rate at which this activated complex proceeds to form products.
The key activation parameters derived from the temperature dependence of the reaction rate are the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). These parameters provide insight into the nature of the transition state.
Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur.
Entropy of Activation (ΔS‡): Reflects the change in the degree of order when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state compared to the reactants, which is common in bimolecular reactions where two species come together. nih.gov
Gibbs Free Energy of Activation (ΔG‡): Combines the enthalpic and entropic contributions and is directly related to the reaction rate constant.
For the outer-sphere electron transfer reaction between surfactant-cobalt(III) complexes and hexacyanoferrate(II), the activation parameters have been determined. The negative entropy of activation values are indicative of a more ordered structure in the transition state. nih.gov
The following table presents representative activation parameters for the reduction of a cobalt(III) complex by hexacyanoferrate(II) in different media. nih.gov
| Medium | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
| DPPC Vesicles | 55.3 | -84.2 |
| [BMIM]Br Ionic Liquid | 48.7 | -109.5 |
This interactive table shows how the reaction environment influences the activation parameters for an outer-sphere electron transfer involving the hexacyanoferrate(II) ion.
Solvent Effects on Reaction Dynamics
The solvent is not merely an inert medium but an active participant in the reaction dynamics of electron transfer processes involving this compound. The properties of the solvent can significantly influence both the thermodynamics and kinetics of the reaction.
The dielectric constant of the medium affects the electrostatic interactions between the reacting ions. For reactions between ions of the same charge, an increase in the dielectric constant of the solvent generally leads to a decrease in the reaction rate, and vice versa. However, in some studies involving hexacyanoferrate(III) oxidation, a decrease in the dielectric constant (by increasing the proportion of a non-polar co-solvent) was found to decrease the reaction rate. ekb.eg
The ability of the solvent to solvate the reactants and the transition state is also critical. The reorganization of solvent molecules around the ions as their charge changes contributes significantly to the activation energy barrier, as described by Marcus theory. wikipedia.org Studies on the redox potential of the hexacyanoferrate(III)/hexacyanoferrate(II) couple in different solvents have shown that the potential is solvent-dependent, reflecting the differences in solvation energies of the ions. semanticscholar.orgdocumentsdelivered.com The dynamics of solvent reorientation can also play a role in the rate of electron transfer, particularly in very fast reactions.
Crystal Growth and Morphology Studies of Tetraammonium Hexacyanoferrate
Nucleation and Growth Mechanisms
The formation of tetraammonium hexacyanoferrate crystals from a solution begins with nucleation, the initial formation of stable crystalline entities, followed by their growth. This process is governed by the supersaturation of the solution, which is the driving force for crystallization.
Nucleation: Nucleation can occur through two primary mechanisms: homogeneous and heterogeneous nucleation.
Homogeneous Nucleation: This process involves the spontaneous formation of nuclei within a supersaturated solution without the influence of foreign particles. According to classical nucleation theory, there is an energy barrier to forming a stable nucleus due to the creation of a new solid-liquid interface. The rate of homogeneous nucleation is highly dependent on the level of supersaturation; a critical supersaturation level must be reached for a significant nucleation rate to occur.
Heterogeneous Nucleation: In most practical scenarios, nucleation is heterogeneous, occurring on the surfaces of impurities, dust particles, or even the walls of the crystallizer. These surfaces lower the energy barrier for nucleation, allowing it to proceed at lower supersaturation levels compared to homogeneous nucleation.
Control of Particle Size and Shape
The ability to control the particle size and shape of this compound is essential for tailoring its properties. Several key parameters during the synthesis process can be manipulated to achieve this control.
Supersaturation: The level of supersaturation is a critical factor. High supersaturation levels tend to favor rapid nucleation, leading to a large number of small crystals. Conversely, lower supersaturation levels favor crystal growth over nucleation, resulting in larger, more well-defined crystals.
Temperature: Temperature affects both the solubility of the compound and the kinetics of nucleation and growth. Controlling the temperature profile during crystallization can be a powerful tool for manipulating particle size.
pH of the Solution: The pH of the crystallization medium can significantly influence the final product. For some metal hexacyanoferrates, pH is a critical parameter for obtaining satisfactory crystalline deposits. Deviations from an optimal pH range can lead to the co-precipitation of impurities or the formation of amorphous products.
Mixing and Agitation: The hydrodynamic conditions within the crystallizer, influenced by the stirring rate, affect mass transfer and can influence both nucleation and growth rates. Proper mixing ensures a uniform distribution of supersaturation, which can lead to a more uniform particle size distribution.
Precursor Concentration and Addition Rate: The molar ratio of the reactants (ammonium salts and hexacyanoferrate(II) ions) and the rate at which they are mixed can have a profound impact on the resulting particle size and morphology.
A summary of the general influence of synthesis parameters on the crystal characteristics of metal hexacyanoferrates is presented in the table below.
| Parameter | Effect on Nucleation Rate | Effect on Growth Rate | Resulting Crystal Size |
| High Supersaturation | Increases | Increases | Smaller |
| Low Supersaturation | Decreases | Decreases | Larger |
| High Temperature | Generally Increases | Generally Increases | Varies |
| Controlled pH | Can be optimized | Can be optimized | More uniform |
| Vigorous Agitation | Can increase (secondary nucleation) | Increases mass transfer | Can be smaller and more uniform |
Crystal Habit Modification and Engineering
The crystal habit, or the external shape of a crystal, is determined by the relative growth rates of its different crystallographic faces. Modifying the crystal habit can be achieved by influencing these relative growth rates.
Role of Solvents: The choice of solvent can affect the crystal habit by altering the solubility and the interactions between the solvent molecules and the different crystal faces.
Surface Reconstruction and Interface Phenomena
The surfaces and interfaces of this compound crystals play a critical role in their growth and interaction with their environment.
Surface Energy: Different crystal faces have different surface energies. According to thermodynamic principles, crystals tend to grow in a way that minimizes their total surface energy, which often results in the disappearance of high-energy faces and the predominance of low-energy faces in the final crystal shape.
Surface Reconstruction: The atomic arrangement on the surface of a crystal can differ from the bulk structure. This phenomenon, known as surface reconstruction, can be influenced by the surrounding medium (solvent, impurities) and can affect the crystal's growth behavior and surface properties.
Interface Phenomena: The interface between the crystal surface and the surrounding solution is where all crystallization processes occur. The structure of the solvent at this interface, the adsorption of ions and impurities, and the transport of material across this boundary layer are all critical factors in determining the final crystal morphology.
While detailed studies on the surface reconstruction and interface phenomena of this compound are not currently available, it is an area of significant interest for understanding and controlling the crystallization of this and related materials.
Q & A
Q. What are the optimal synthesis and storage conditions for tetraammonium hexacyanoferrate(II) hydrate to ensure stability?
this compound(II) hydrate ((NH₄)₄[Fe(CN)₆]·xH₂O) is synthesized via controlled precipitation in aqueous solutions containing ammonium salts and hexacyanoferrate precursors. Stability is highly sensitive to environmental factors:
- Storage : Maintain ambient temperatures and avoid exposure to light, strong oxidizers, or acidic conditions to prevent decomposition .
- Handling : Use in well-ventilated areas with protective equipment (gloves, goggles) due to risks of skin/eye irritation .
- Solubility : Highly soluble in water and slightly soluble in alcohols, making aqueous solutions ideal for most electrochemical studies .
Q. How can researchers confirm the purity and structural integrity of this compound(II) hydrate?
- Vibrational Spectroscopy : Infrared (IR) spectroscopy identifies cyanide ligand stretching modes (~2000–2100 cm⁻¹), with deviations indicating impurities or structural distortions .
- Elemental Analysis : Validate nitrogen and iron content via combustion analysis or inductively coupled plasma (ICP) techniques .
- X-ray Diffraction (XRD) : Compare crystalline structure with reference data (e.g., solid-state analogs like potassium hexacyanoferrate) to detect phase impurities .
Q. What are the primary applications of this compound in electrochemical research?
The compound serves as a redox-active species in:
- Biosensors : Acts as an electron mediator in glucose oxidase-based sensors, replacing oxygen to enhance electron transfer efficiency .
- Electrochromic Devices : Forms Prussian blue analogs (PBAs) for color-switching layers due to reversible Fe²⁺/Fe³⁺ transitions .
- Battery Electrolytes : Investigated in aqueous zinc-ion batteries for high-voltage stability .
Advanced Research Questions
Q. How do counterions (e.g., K⁺ vs. NH₄⁺) influence the stability and reactivity of hexacyanoferrate complexes in solution?
- Charge Shielding : Potassium ions (K⁺) stabilize the highly negative [Fe(CN)₆]⁴⁻ complex via electrostatic interactions, preventing ligand dissociation. In contrast, NH₄⁺ may form weaker ion pairs due to lower charge density .
- Kinetic Effects : In voltammetry, NH₄⁺-based complexes exhibit slower electron transfer rates compared to K⁺ analogs, attributed to differences in ion mobility and solvation .
- Experimental Design : Compare cyclic voltammograms (CVs) of K₄[Fe(CN)₆] and (NH₄)₄[Fe(CN)₆] under identical electrolyte conditions to quantify ion-specific effects .
Q. What methodological approaches resolve contradictions in kinetic data for hexacyanoferrate(III)-mediated oxidation reactions?
- Reaction Order Analysis : For redox reactions (e.g., oxidation of L-cysteine), determine if the rate is pseudo-first-order (dependent on [oxidant]) or zero-order (substrate-limited) by varying reactant concentrations .
- Temperature Dependence : Use Arrhenius plots to distinguish between diffusion-controlled (low activation energy) and activation-controlled (high activation energy) mechanisms .
- Counterion Interference : Account for ion-pairing effects (e.g., K⁺ binding to [Fe(CN)₆]³⁻) that alter effective oxidant concentration .
Q. How do solute-solvent interactions affect the spectroscopic signatures of hexacyanoferrate complexes?
- UV/Vis Spectroscopy : Solvent polarity shifts charge-transfer bands; aqueous solutions show broader peaks than nonpolar solvents due to hydrogen bonding with cyanide ligands .
- X-ray Absorption Spectroscopy (XAS) : Explicit solvation models reveal femtosecond-scale hydrogen bond dynamics between water and [Fe(CN)₆]⁴⁻, critical for simulating core-level spectra .
- Computational Validation : Combine molecular dynamics (MD) with density functional theory (DFT) to correlate experimental spectra with solvation shell configurations .
Q. What strategies mitigate nanoparticle aggregation when using hexacyanoferrate in catalytic systems?
- Stabilizing Agents : Polyvinylpyrrolidone (PVP) coatings on Pt nanoparticles prevent agglomeration during electron-transfer reactions with [Fe(CN)₆]³⁻ .
- Size Monitoring : Track nanoparticle size distribution via TEM post-reaction to assess stability under redox cycling .
- pH Optimization : Maintain neutral to alkaline conditions to avoid ligand protonation, which destabilizes the complex .
Contradiction Analysis
Q. Why do some studies report hexacyanoferrate(II) as unstable in aqueous solution, while others use it effectively?
- Counterion Role : Isolated [Fe(CN)₆]⁴⁻ is unstable due to charge repulsion, but K⁺ or NH₄⁺ counterions shield the charge, enabling stability .
- Experimental Context : Stability varies with ionic strength; high supporting electrolyte concentrations (e.g., KNO₃) suppress decomposition .
Methodological Recommendations
- Electrochemical Studies : Use staircase voltammetry with microelectrodes to minimize ohmic drop and resolve quasi-reversible kinetics .
- Spectroscopic Validation : Pair XAS with valence-to-core X-ray emission to probe both Fe oxidation states and ligand bonding .
- Synthetic Protocols : Precipitate (NH₄)₄[Fe(CN)₆]·xH₂O under inert atmospheres to avoid oxidation to Fe(III) species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
